Heptyl 8-bromooctanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
612842-05-4 |
|---|---|
Molecular Formula |
C15H29BrO2 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
heptyl 8-bromooctanoate |
InChI |
InChI=1S/C15H29BrO2/c1-2-3-4-8-11-14-18-15(17)12-9-6-5-7-10-13-16/h2-14H2,1H3 |
InChI Key |
QJGJYFYVEUMSAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
Heptyl 8-bromooctanoate chemical properties and specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl 8-bromooctanoate is a halogenated fatty acid ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a terminal bromine atom and an ester group, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials for drug delivery systems. The presence of the bromine atom allows for various nucleophilic substitution and coupling reactions, while the heptyl ester moiety provides lipophilicity, which can be crucial for modulating the physicochemical properties of target compounds. This document provides an in-depth overview of the chemical properties, specifications, and relevant experimental considerations for this compound.
Chemical Properties and Specifications
While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and comparison with similar long-chain alkyl esters. The following table summarizes its key chemical identifiers and properties.
| Property | Value | Source/Method |
| CAS Number | 612842-05-4 | [1] |
| Molecular Formula | C₁₅H₂₉BrO₂ | [1] |
| Molecular Weight | 321.30 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Not experimentally determined; predicted to be > 200 °C at atmospheric pressure | Estimation based on structure |
| Density | Not experimentally determined; predicted to be ~1.1 g/cm³ | Estimation based on structure |
| Refractive Index | Not experimentally determined | |
| Purity | Typically >98% (as offered by suppliers) | [1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane) and slightly soluble in polar solvents like DMSO. | Inferred from similar compounds |
Synthesis and Purification
Synthesis: Fischer Esterification
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 8-bromooctanoic acid with heptanol (B41253) under acidic catalysis.[2][3]
Reaction:
Detailed Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 8-bromooctanoic acid (1.0 eq), heptanol (1.5-3.0 eq to drive the equilibrium), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]
-
Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification
Due to the non-polar nature of this compound, purification can be challenging.[4] The primary methods for purifying long-chain esters include:
-
Vacuum Distillation: This is an effective method for separating the product from non-volatile impurities and any remaining starting materials.
-
Column Chromatography: For higher purity, column chromatography on silica (B1680970) gel using a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) can be employed.[4]
-
Solid-Phase Extraction (SPE): For sample cleanup and removal of polar impurities, SPE with a suitable sorbent can be utilized.[4]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of this compound. The expected chemical shifts (in CDCl₃) are:
-
~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -).
-
~3.40 ppm (triplet): Protons on the carbon adjacent to the bromine atom (-CH₂ -Br).
-
~2.30 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH₂ -COO-).
-
~1.85 ppm (multiplet): Protons on the carbon beta to the bromine atom (-CH₂ -CH₂-Br).
-
~1.62 ppm (multiplet): Protons on the carbon beta to the ester oxygen (-O-CH₂-CH₂ -).
-
~1.2-1.4 ppm (multiplet): Remaining methylene (B1212753) protons in the alkyl chains.
-
~0.90 ppm (triplet): Protons of the terminal methyl group of the heptyl chain (-CH₂-CH₃ ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for assessing the purity of this compound and confirming its molecular weight.
-
Gas Chromatography: A suitable GC method would involve a non-polar capillary column (e.g., DB-5ms) with a temperature gradient to ensure good separation from any impurities.
-
Mass Spectrometry: Under electron ionization (EI), this compound is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) should be observable, showing the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio).[5] Common fragmentation pathways for bromoalkanes include the loss of a bromine radical ([M-Br]⁺) and cleavage of the alkyl chain.[5][6]
Safety and Handling
GHS Hazard Classification (based on Ethyl 8-bromooctanoate):
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[7][8]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7][8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[7][8]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
-
P264: Wash skin thoroughly after handling.[8]
-
P271: Use only outdoors or in a well-ventilated area.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[8]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of synthesized this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
An In-depth Technical Guide to the Synthesis and Purification of Heptyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Heptyl 8-bromooctanoate, a valuable intermediate in various chemical and pharmaceutical applications. This document details the necessary precursors, reaction schemes, experimental protocols, and purification methods, supported by quantitative data and visual workflows to ensure clarity and reproducibility in a laboratory setting.
Overview and Chemical Properties
This compound is a long-chain fatty acid ester containing a terminal bromine atom. This bifunctional molecule serves as a versatile building block in organic synthesis, allowing for further elaboration at either the ester or the alkyl bromide functionality. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 612842-05-4[1] |
| Chemical Formula | C₁₅H₂₉BrO₂[1] |
| Molecular Weight | 321.30 g/mol [1] |
| Appearance | Expected to be a colorless to pale yellow oil |
| Solubility | Soluble in organic solvents such as DMSO and ethyl acetate[2] |
Synthetic Pathways
The synthesis of this compound is most effectively achieved through a two-step process:
-
Synthesis of the precursor, 8-bromooctanoic acid.
-
Fischer esterification of 8-bromooctanoic acid with n-heptanol.
This guide will provide detailed protocols for both of these key steps.
Experimental Protocols
Synthesis of 8-Bromooctanoic Acid
There are two primary, well-documented methods for the synthesis of 8-bromooctanoic acid.
Method A: Hydrolysis of Ethyl 8-bromooctanoate
This method involves the base-catalyzed hydrolysis of the corresponding ethyl ester.
Experimental Protocol:
-
To a solution of ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in ethanol (B145695) (10 mL), add 1M sodium hydroxide (B78521) (3.98 mL) dropwise at 0°C.[3]
-
Stir the resulting mixture at 0°C for 5 hours.[3]
-
After the reaction is complete, acidify the mixture with 1M hydrochloric acid.[3]
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).[3]
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromooctanoic acid as a colorless oil.[3]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Ethyl 8-bromooctanoate | 251.16 | 1.0 | 3.98 |
| Sodium Hydroxide | 40.00 | - | 3.98 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Expected Yield (%) |
| 8-Bromooctanoic Acid | 223.11 | ~0.86 | ~97%[3] |
Method B: From 1,6-dibromohexane (B150918) and Diethyl Malonate
This multi-step synthesis offers an alternative route starting from more readily available materials.
Experimental Protocol:
-
Step 1: Synthesis of 2-(6-bromohexyl)-diethyl malonate. This step involves the substitution reaction of 1,6-dibromohexane with diethyl malonate.[4]
-
Step 2: Ester hydrolysis and decarboxylation. The resulting diethyl malonate derivative is then hydrolyzed and decarboxylated to yield 8-bromooctanoic acid.[4]
Synthesis of this compound via Fischer Esterification
This is the core reaction to obtain the final product, involving the acid-catalyzed reaction between 8-bromooctanoic acid and n-heptanol.[5]
Experimental Protocol:
-
In a round-bottom flask, combine 8-bromooctanoic acid (1 equivalent), n-heptanol (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux with stirring for 3-5 hours.[6][7] The reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[6][7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[6][7]
Quantitative Data (Theoretical):
| Reactant | Molar Mass ( g/mol ) | Molar Ratio |
| 8-Bromooctanoic Acid | 223.11 | 1 |
| n-Heptanol | 116.20 | 1.5 |
| Sulfuric Acid | 98.08 | Catalytic |
| Product | Molar Mass ( g/mol ) | Theoretical Yield |
| This compound | 321.30 | Dependent on scale |
Purification
Purification of the crude this compound is essential to remove unreacted starting materials and by-products.
Liquid-Liquid Extraction
The initial workup described in the synthesis protocol serves as the first purification step, removing the acid catalyst and water-soluble impurities.
Column Chromatography
For high purity, column chromatography is the recommended method.
Experimental Protocol:
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 10%).[8]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization Data (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the heptyl ester chain protons, the octanoate (B1194180) chain protons, and a characteristic triplet for the -CH₂-Br protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the heptyl and octanoate chains, and the carbon bearing the bromine atom. |
| IR Spectroscopy | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester. C-H stretching bands around 2850-2960 cm⁻¹. A C-Br stretching band around 560-690 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule (321.30 m/z), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately 1:1 ratio). |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Safety Considerations
-
8-Bromooctanoic acid: Corrosive, causes severe skin burns and eye damage.
-
n-Heptanol: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.
-
Sulfuric acid: Extremely corrosive. Causes severe skin burns and eye damage.
-
Organic solvents (diethyl ether, ethyl acetate, hexane): Highly flammable. May cause drowsiness or dizziness.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
References
- 1. medkoo.com [medkoo.com]
- 2. Ethyl 8-bromooctanoate | 29823-21-0 [chemicalbook.com]
- 3. 8-Bromooctanoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. METHYL 8-BROMOOCTANOATE synthesis - chemicalbook [chemicalbook.com]
Heptyl 8-Bromooctanoate: A Technical Guide for Researchers
CAS Number: 612842-05-4 Chemical Formula: C₁₅H₂₉BrO₂ Molecular Weight: 321.30 g/mol
This document provides a comprehensive technical overview of Heptyl 8-bromooctanoate, a long-chain bromoalkyl ester. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. Due to the limited availability of published data specifically for this compound, this guide combines available information with extrapolated data from closely related compounds, primarily its precursor, 8-bromooctanoic acid, and its more common ethyl ester analogue.
Chemical Properties and Data
This compound is the ester formed from the condensation of 8-bromooctanoic acid and heptanol.[1] It is a bifunctional molecule, featuring a terminal bromine atom and a heptyl ester group. This structure allows for a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 612842-05-4 | [1][2][3] |
| Chemical Formula | C₁₅H₂₉BrO₂ | [3] |
| Molecular Weight | 321.30 g/mol | [3] |
| Exact Mass | 320.1351 u | [3] |
| Elemental Analysis | C: 56.07%, H: 9.10%, Br: 24.87%, O: 9.96% | [3] |
| Appearance | To be determined | [3] |
| Purity | >98% (typical for research grade) | [3] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [3] |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [3] |
| Solubility | To be determined | [3] |
| Shelf Life | >2 years if stored properly | [3] |
Synthesis and Experimental Protocols
General Synthesis of 8-Bromooctanoic Acid
The precursor, 8-bromooctanoic acid, can be synthesized via a multi-step process starting from 1,6-dibromohexane (B150918) and diethyl malonate.
Experimental Protocol: Synthesis of 8-Bromooctanoic Acid
-
Substitution Reaction: 1,6-dibromohexane is reacted with diethyl malonate to form 2-(6-bromohexyl)-diethyl malonate.
-
Hydrolysis and Decarboxylation: The resulting intermediate undergoes ester hydrolysis followed by decarboxylation to yield 8-bromooctanoic acid.
Proposed Synthesis of this compound
The final step would be a Fischer esterification of 8-bromooctanoic acid with heptanol.
Proposed Experimental Protocol: Esterification of 8-Bromooctanoic Acid
-
Reaction Setup: Dissolve 8-bromooctanoic acid in an excess of heptanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux with continuous stirring for several hours to drive the reaction to completion. Water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus.
-
Work-up: After cooling, the reaction mixture is typically washed with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. However, the expected spectral characteristics can be predicted based on its chemical structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the heptyl chain protons, the octanoate (B1194180) chain protons, a triplet for the terminal methyl group of the heptyl chain, a triplet for the methylene (B1212753) group adjacent to the bromine, and a triplet for the methylene group adjacent to the ester oxygen. |
| ¹³C NMR | A signal for the carbonyl carbon of the ester, signals for the methylene carbons of both the heptyl and octanoate chains, and a signal for the carbon attached to the bromine. |
| IR Spectroscopy | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester, and C-H stretching bands around 2850-2960 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 320 and 322 with approximately equal intensity, characteristic of a monobrominated compound. Common fragmentation patterns would include the loss of the heptoxy group and the bromine atom. |
Applications in Research and Drug Development
While there are no specific documented applications for this compound, its bifunctional nature suggests potential utility in several areas of chemical research and development.
-
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules. The terminal bromine can be displaced by various nucleophiles to introduce different functional groups, while the ester can be hydrolyzed or reduced.
-
Drug Delivery: Long-chain esters are sometimes used as prodrugs to improve the lipophilicity and bioavailability of pharmaceutical compounds.
-
Materials Science: The long alkyl chain and the reactive bromine atom could be utilized in the synthesis of functionalized polymers or for surface modification.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. Further research is required to investigate its potential pharmacological effects.
Safety Information
A detailed safety data sheet (SDS) for this compound is not publicly available. However, based on the data for the closely related Ethyl 8-bromooctanoate, it should be handled with care in a laboratory setting.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chemical compound with potential applications in organic synthesis and materials science. However, there is a significant lack of published research on its specific properties, synthesis, and biological activity. This technical guide has provided a summary of the available information and inferred potential characteristics and synthetic methods based on related compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.
References
Spectroscopic and Synthetic Profile of Heptyl 8-bromooctanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Heptyl 8-bromooctanoate (CAS# 612842-05-4). Due to the limited availability of experimental spectroscopic data in public domains, this document presents predicted spectral data alongside a plausible synthetic protocol. This information is intended to serve as a valuable resource for researchers utilizing this compound in drug development and other scientific endeavors.
Chemical and Physical Properties
This compound is a fatty acid ester characterized by an eight-carbon chain with a terminal bromine atom and a heptyl ester group.
| Property | Value | Reference |
| Chemical Formula | C15H29BrO2 | [1] |
| Molecular Weight | 321.30 g/mol | [1] |
| Exact Mass | 320.1351 | [1] |
Synthesis of this compound
A representative synthetic pathway for this compound involves the esterification of 8-bromooctanoic acid with heptanol (B41253). This reaction is typically acid-catalyzed.
Caption: Synthetic pathway for this compound via Fischer esterification.
Experimental Protocol:
The following is a representative protocol for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 8-bromooctanoic acid (1 equivalent), heptanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in an anhydrous solvent such as toluene.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 2H | -O-CH₂ -(CH₂)₅-CH₃ |
| ~3.40 | t | 2H | Br-CH₂ -(CH₂)₆-COOR |
| ~2.30 | t | 2H | -(CH₂)₅-CH₂ -COOR |
| ~1.85 | p | 2H | Br-CH₂-CH₂ -(CH₂)₅-COOR |
| ~1.60 | p | 2H | -O-CH₂-CH₂ -(CH₂)₄-CH₃ |
| ~1.42 | m | 4H | Br-(CH₂)₂-CH₂ -CH₂ -(CH₂)₃-COOR |
| ~1.28 | m | 10H | -(CH₂)₂-CH₂ -CH₂ -CH₂ -CH₂ -CH₃ and -(CH₂)₄-CH₂ -CH₂-COOR |
| ~0.88 | t | 3H | -O-(CH₂)₆-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~173.5 | C =O |
| ~64.5 | -O-CH₂ - |
| ~34.0 | -CH₂ -COOR |
| ~33.8 | Br-CH₂ - |
| ~32.8 | Br-CH₂-CH₂ - |
| ~31.7 | -O-(CH₂)₅-CH₂ -CH₃ |
| ~28.9 | -O-CH₂-CH₂ - |
| ~28.6 | Br-(CH₂)₂-CH₂ - |
| ~28.0 | Br-(CH₂)₃-CH₂ - |
| ~25.9 | -O-(CH₂)₂-CH₂ - |
| ~25.0 | -(CH₂)₄-CH₂ -CH₂-COOR |
| ~22.5 | -O-(CH₂)₄-CH₂ -CH₂-CH₃ |
| ~14.0 | -CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H stretch (alkane) |
| ~2855 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1170 | Strong | C-O stretch (ester) |
| ~645 | Medium | C-Br stretch |
MS (Mass Spectrometry)
The mass spectrum is expected to show isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br).
| m/z | Interpretation |
| 321/323 | [M+H]⁺ (Molecular ion peak with isotopic pattern) |
| 241 | [M - Br]⁺ |
| 143 | [C₈H₁₅O₂]⁺ (Loss of heptyl group) |
| 99 | [C₇H₁₅]⁺ (Heptyl cation) |
References
Heptyl 8-bromooctanoate: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Heptyl 8-bromooctanoate is a bifunctional organic molecule that holds significant promise as a versatile intermediate in a variety of synthetic applications. Its structure, featuring a terminal bromine atom and a heptyl ester, allows for a range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. While specific literature on this compound is limited, its chemical reactivity can be largely inferred from its close analogue, Ethyl 8-bromooctanoate, which has been more extensively studied. This guide will detail the synthesis of this compound, explore its potential applications based on the known chemistry of similar bromo-esters, and provide hypothetical experimental protocols.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 8-bromooctanoic acid with heptan-1-ol. A patented method describes this transformation, providing a direct route to this valuable building block.[1]
Experimental Protocol:
To a solution of 8-bromooctanoic acid, an equimolar amount of heptan-1-ol is added. The reaction is carried out in the presence of an acid catalyst, and the mixture is heated to drive the esterification. The product, this compound, is then isolated and purified using standard techniques such as silica (B1680970) gel chromatography.[1]
| Reactants | Product | Yield | Reference |
| 8-bromooctanoic acid, heptan-1-ol | This compound | 15% | [1] |
¹H NMR data for this compound has been reported as (400 MHz, CDCl₃) δ 3.99 (t, J= 6.7 Hz, 2H), 3.33 (t, J= 6.8 Hz, 2H), 2.23 (t, j= 7.5 Hz, 2H), 1.78 (m, 2H), 1.63 - 1.50 (m, 10H), 1.35 - 1.15 (m, 8H), 0.81 (t, J= 6.9 Hz, 3H).[2]
Figure 1: Synthesis of this compound.
Potential Applications in Organic Synthesis
The utility of this compound in organic synthesis stems from its two reactive sites: the terminal bromine, which is an excellent leaving group for nucleophilic substitution reactions, and the ester functionality, which can undergo various transformations.
Nucleophilic Substitution Reactions
The terminal bromine atom is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This makes this compound a valuable precursor for the synthesis of long-chain functionalized molecules.
a) Synthesis of Long-Chain Alcohols and Ethers:
Nucleophilic substitution with hydroxide (B78521) or alkoxide ions can yield the corresponding hydroxy or alkoxy derivatives. These long-chain alcohols and ethers have applications as detergents, lubricants, and plasticizers.[3][4]
b) Synthesis of Amines and Azides:
Reaction with ammonia, primary, or secondary amines can lead to the formation of long-chain amines, which are important intermediates in the synthesis of surfactants and biologically active molecules. The introduction of an azide (B81097) group via substitution with sodium azide provides a precursor for the synthesis of primary amines via reduction or for use in click chemistry.
c) Chain Elongation and Formation of New Esters:
Reaction with carboxylate salts can be used to synthesize new, more complex esters. This allows for the construction of molecules with tailored properties for various applications.[3][4]
d) Synthesis of Heterocyclic Compounds:
This compound can serve as a building block for the synthesis of various heterocyclic compounds. The long alkyl chain can be incorporated into macrocyclic structures or used to alkylate nitrogen, oxygen, or sulfur-containing heterocycles, which is a common strategy in medicinal chemistry.[4]
References
Heptyl 8-Bromooctanoate: A Versatile Precursor for Advanced Polymer Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Heptyl 8-bromooctanoate is a bifunctional molecule of significant interest in contemporary polymer chemistry. Its unique structure, featuring a terminal bromine atom and a heptyl ester, positions it as a valuable precursor for the synthesis of a diverse range of polymeric materials. The bromine functionality serves as a highly efficient initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the precise construction of polymers with well-defined molecular weights and low polydispersity. The long alkyl chain of the heptyl ester imparts hydrophobicity and can influence the thermal and mechanical properties of the resulting polymers. This guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in polymer synthesis, complete with experimental protocols, data summaries, and workflow visualizations.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be adapted from established procedures for similar alkyl 8-bromooctanoates. A common and effective route involves the initial formation of 8-bromooctanoic acid, followed by its esterification with heptanol (B41253).
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(6-bromohexyl)malonic acid diethyl ester
-
In a reaction vessel, combine diethyl malonate, 1,6-dibromohexane, and potassium carbonate.[1]
-
Heat the mixture with stirring at a temperature of 65-75 °C for approximately 10 hours.[1]
-
Monitor the reaction progress using gas chromatography (GC).[1]
-
Upon completion, add water to the reaction mixture and separate the organic layer.[1]
-
Dry the organic layer and purify the product by vacuum distillation to yield 2-(6-bromohexyl)malonic acid diethyl ester.[1]
Step 2: Synthesis of 8-bromooctanoic acid
-
Subject the 2-(6-bromohexyl)malonic acid diethyl ester to ester hydrolysis and decarboxylation to obtain 8-bromooctanoic acid. This can be achieved by heating with a strong acid or base followed by acidification.
Step 3: Esterification to this compound
-
Dissolve 8-bromooctanoic acid in an excess of heptanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC) or GC.
-
After completion, cool the reaction mixture and neutralize the acid catalyst.
-
Remove the excess heptanol under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
The following diagram illustrates the synthetic workflow:
This compound in Polymer Synthesis
This compound is an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The terminal bromine atom can be activated by a transition metal complex, typically copper-based, to generate a radical that initiates the polymerization of a wide range of monomers.
Application in Atom Transfer Radical Polymerization (ATRP)
The general mechanism of ATRP initiated by an alkyl halide like this compound involves a reversible activation and deactivation process, which maintains a low concentration of active radical species, thereby minimizing termination reactions.
The following diagram illustrates the ATRP mechanism:
Experimental Protocol: ATRP of an Acrylic Monomer Initiated by this compound (Representative Example)
This protocol describes a general procedure for the ATRP of an acrylate (B77674) monomer, such as methyl acrylate (MA) or butyl acrylate (BA), initiated by this compound. The specific conditions may require optimization depending on the desired polymer characteristics.
-
Preparation of the Reaction Mixture: In a Schlenk flask, add the desired amount of the acrylate monomer, the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and the solvent (e.g., anisole (B1667542) or toluene).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Addition of Catalyst and Initiator: Under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) bromide (CuBr) catalyst and the this compound initiator.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C) and stir.
-
Monitoring and Termination: Periodically take samples to monitor the monomer conversion (by GC or NMR) and the evolution of molecular weight and polydispersity (by size exclusion chromatography, SEC). Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol (B129727) or hexane), filter, and dry under vacuum.
Data Presentation: Representative ATRP Results
| Monomer | Initiator | [M]₀:[I]₀:[CuBr]₀:[L]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (SEC) | PDI |
| Methyl Acrylate | Ethyl 2-bromoisobutyrate | 200:1:0.5:1 | Anisole | 60 | 3.7 | ~95 | 10,200 | 1.07 |
| n-Butyl Acrylate | Ethyl 2-bromoisobutyrate | 100:1:1:2 | Toluene | 90 | 4 | ~80 | 9,500 | 1.15 |
| Lauryl Acrylate | Methyl 2-bromopropionate | 100:1:1:2 | Toluene | 90 | 6.75 | 59 | 12,400 | 1.26 |
Monomer (M), Initiator (I), Ligand (L), Conversion (Conv.), Number-average molecular weight (Mₙ), Polydispersity Index (PDI)
The use of this compound as an initiator allows for the synthesis of polymers with a heptyl octanoate (B1194180) group at one end and a bromine atom at the other. This telechelic functionality opens up possibilities for further chemical modifications, such as block copolymer synthesis or the introduction of other functional groups.
Characterization of the Resulting Polymers
The polymers synthesized using this compound as a precursor can be characterized by a variety of analytical techniques to determine their molecular weight, composition, and thermal properties.
| Technique | Information Obtained |
| Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure, determines the monomer conversion, and can be used to calculate the degree of polymerization. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (T₉) and melting temperature (Tₘ), providing insights into the thermal properties of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. |
The following diagram outlines a typical characterization workflow for a polymer synthesized via ATRP:
Conclusion
This compound is a highly versatile and valuable precursor in the field of polymer chemistry. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. Its primary utility lies in its role as an efficient initiator for controlled radical polymerization techniques like ATRP, enabling the synthesis of well-defined polymers with tailored properties. The presence of the heptyl ester moiety can be strategically utilized to control the physical and chemical characteristics of the final polymeric materials, making it a key building block for the development of advanced materials for a wide range of applications, including drug delivery systems, coatings, and specialty elastomers. Further research into the polymerization of various monomers using this initiator will undoubtedly expand its application scope and contribute to the design of novel functional polymers.
References
An In-depth Technical Guide to the Reactivity of Bromine in Heptyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl 8-bromooctanoate is a bifunctional molecule featuring a terminal bromine atom and a heptyl ester. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The reactivity of the carbon-bromine bond is central to its utility, allowing for a variety of chemical transformations. This guide provides a detailed analysis of the reactivity of the bromine atom in this compound, focusing on the prevalent reaction mechanisms, experimental considerations, and its application in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing reaction conditions and purification procedures.
| Property | Value |
| CAS Number | 612842-05-4 |
| Molecular Formula | C15H29BrO2 |
| Molecular Weight | 321.30 g/mol |
| Appearance | Not specified, likely a liquid |
| Solubility | Soluble in common organic solvents |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[1] |
Reactivity of the Carbon-Bromine Bond
The bromine atom in this compound is attached to a primary carbon, which dictates its reactivity. The primary reactions involving the C-Br bond are nucleophilic substitution (SN2) and, to a lesser extent, elimination (E2).
Nucleophilic Substitution (SN2) Reactions
The reaction between a primary alkyl halide and a nucleophile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group.[4]
Key Characteristics of SN2 Reactions for this compound:
-
Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentrations of both this compound and the nucleophile.[2][4][5]
-
Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of configuration. However, the carbon bearing the bromine in this compound is not chiral.
-
Steric Hindrance: As a primary alkyl bromide, the carbon atom bearing the bromine is relatively unhindered, making it highly susceptible to backside attack by nucleophiles. This leads to a faster reaction rate compared to secondary or tertiary alkyl halides.
A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of products. Common nucleophiles and the corresponding products are listed in Table 2.
| Nucleophile | Product |
| Hydroxide (OH⁻) | Heptyl 8-hydroxyoctanoate |
| Alkoxide (RO⁻) | Heptyl 8-alkoxyoctanoate (Ether) |
| Azide (N₃⁻) | Heptyl 8-azidooctanoate |
| Cyanide (CN⁻) | Heptyl 9-cyanooctanoate |
| Thiolate (RS⁻) | Heptyl 8-(alkylthio)octanoate (Thioether) |
| Carboxylate (RCOO⁻) | Heptyl ester of a dicarboxylic acid |
Elimination (E2) Reactions
While SN2 reactions are generally favored for primary alkyl halides, elimination reactions can occur, particularly in the presence of strong, sterically hindered bases.[6] The E2 (bimolecular elimination) reaction is also a one-step process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of a double bond and the expulsion of the bromide ion.
For this compound, the primary product of an E2 reaction would be heptyl oct-7-enoate.
Factors Favoring E2 over SN2:
-
Strong, bulky bases: Sterically hindered bases, such as potassium tert-butoxide, favor the abstraction of a proton over nucleophilic attack at the carbon atom.[6]
-
High temperatures: Higher reaction temperatures generally favor elimination over substitution.
Experimental Protocols
General Synthesis of this compound
Protocol: Fischer Esterification of 8-Bromooctanoic Acid with Heptanol (B41253)
-
To a solution of 8-bromooctanoic acid (1.0 eq) in heptanol (used as both reactant and solvent), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield this compound.
Representative Nucleophilic Substitution: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[7][8]
Protocol: Synthesis of Heptyl 8-ethoxyoctanoate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.05 eq) in anhydrous ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) to form sodium ethoxide.
-
Once the sodium has completely dissolved, add this compound (1.0 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium with a small amount of water.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford heptyl 8-ethoxyoctanoate.
Application in Drug Development: Lipid Nanoparticle Formulation
Long-chain functionalized lipids, such as derivatives of this compound, are crucial components in the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly for nucleic acid-based therapeutics like mRNA vaccines.[9][10][11][12][13] These lipids can serve as cationic or ionizable lipids that encapsulate and protect the therapeutic agent, and facilitate its delivery into cells.
The synthesis of such specialized lipids often involves the reaction of a bromo-ester like this compound with a custom-designed amine headgroup. This nucleophilic substitution reaction is a key step in creating the final lipid structure.
Below is a conceptual workflow for the synthesis of a custom cationic lipid using this compound as a starting material and its subsequent formulation into an LNP.
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is dominated by the primary bromide. This functional group readily undergoes SN2 reactions with a wide array of nucleophiles, allowing for the introduction of diverse functionalities. While E2 elimination is a possible side reaction, it can be minimized by careful selection of reagents and reaction conditions. The utility of this and similar molecules is highlighted by their application in the synthesis of specialized lipids for advanced drug delivery systems, underscoring the importance of understanding and controlling the reactivity of such bifunctional building blocks in modern pharmaceutical development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ncert.nic.in [ncert.nic.in]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. WO2019036028A1 - Lipids for use in lipid nanoparticle formulations - Google Patents [patents.google.com]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. thno.org [thno.org]
- 12. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
The Versatility of Heptyl 8-Bromooctanoate in the Synthesis of Novel Fragrance and Flavor Compounds: A Technical Guide
Abstract
Heptyl 8-bromooctanoate, a bifunctional long-chain ester, serves as a versatile yet underexplored precursor in the synthesis of high-value fragrance and flavor compounds. Its unique structure, featuring a reactive terminal bromide and a heptyl ester moiety, offers multiple avenues for chemical modification, leading to the creation of macrocyclic musks, specialty esters, and ethers with desirable organoleptic properties. This technical guide provides an in-depth analysis of the synthetic pathways leveraging this compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to aid researchers and professionals in the fragrance, flavor, and drug development industries.
Introduction
The demand for novel fragrance and flavor compounds with unique scent and taste profiles is ever-increasing. Synthetic chemistry plays a pivotal role in meeting this demand by providing access to molecules that are either found in nature in minute quantities or are entirely new creations. This compound emerges as a strategic starting material in this context. The presence of a bromine atom at the ω-1 position allows for a range of nucleophilic substitution and organometallic reactions, while the heptyl ester can be either retained in the final product or hydrolyzed to unveil a carboxylic acid for further transformations. This guide will explore the primary synthetic applications of this compound in the creation of macrocyclic lactones (musks), waxy and fruity esters, and specialty ethers.
Synthesis of this compound
While not a commercially ubiquitous chemical, this compound can be synthesized through standard esterification of 8-bromooctanoic acid with heptanol (B41253). A more common industrial route to the analogous ethyl ester, ethyl 8-bromooctanoate, involves a multi-step process starting from 1,6-dibromohexane (B150918) and diethyl malonate[1]. This process can be adapted for the synthesis of the heptyl ester.
Experimental Protocol: Synthesis of Ethyl 8-Bromooctanoate (as a model)
A patented method for the synthesis of ethyl 8-bromooctanoate outlines a three-step process[1]:
-
Substitution: 1,6-dibromohexane reacts with diethyl malonate to form 2-(6-bromohexyl)-diethyl malonate.
-
Hydrolysis and Decarboxylation: The resulting intermediate undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.
-
Esterification: 8-bromooctanoic acid is then esterified with absolute ethanol (B145695) in the presence of an acid catalyst to produce ethyl 8-bromooctanoate[1].
To obtain this compound, the final esterification step would be modified to use heptanol instead of ethanol.
Applications in Fragrance and Flavor Synthesis
The true value of this compound lies in its potential as a precursor to a variety of fragrance and flavor molecules. The following sections detail the key synthetic pathways.
Synthesis of Macrocyclic Musks
Macrocyclic musks are highly valued in the fragrance industry for their sensual and long-lasting scent profiles. A prominent example is 15-pentadecanolide (Exaltolide®). While direct synthesis from this compound is not documented, a plausible synthetic route can be devised based on established methods for macrocyclization of ω-hydroxy or ω-bromo fatty acids[2].
Logical Pathway: The synthesis would necessitate a chain extension of the 8-carbon backbone of this compound to a 15-carbon chain, followed by intramolecular cyclization.
Caption: Synthetic pathway from this compound to a macrocyclic musk.
3.1.1. Experimental Protocol: Hypothetical Synthesis of 15-Pentadecanolide
This protocol is a conceptual adaptation based on known syntheses of macrocyclic musks.
-
Hydrolysis: this compound is hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield 8-bromooctanoic acid.
-
Chain Extension: 8-bromooctanoic acid is converted to a suitable derivative for chain extension. For instance, it can be reacted with a Grignard reagent derived from a C7 ω-protected haloalkane.
-
Functional Group Interconversion: The resulting C15 carboxylic acid, which may still contain a protecting group, is converted to 15-hydroxypentadecanoic acid. This may involve deprotection and reduction steps. The biosynthesis of ω-hydroxy fatty acids using recombinant E. coli presents a potential green alternative for this step[3][4].
-
Macrolactonization: 15-hydroxypentadecanoic acid is subjected to high-dilution cyclization conditions to favor the intramolecular esterification, yielding 15-pentadecanolide.
Table 1: Quantitative Data for Analogous Macrocyclic Musk Synthesis
| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| Macrolactonization | 12-Hydroxy-15-pentadecanolide | 15-Pentadecenolides | Pyrolysis at 200°C / 5 mbar | 80 | [2] |
| Hydrogenation | 15-Pentadecenolide | 15-Pentadecanolide | H₂, Pd/C | High | [5] |
Synthesis of Waxy and Fruity Esters
This compound can be a precursor to other long-chain esters that often possess waxy, fatty, and fruity notes, making them valuable in both fragrance and flavor applications. Heptyl octanoate (B1194180), for instance, is described as having a waxy, fruity, fatty, and green odor with a tropical nuance[6].
Logical Pathway: The synthesis of a new ester can be achieved by nucleophilic substitution of the bromide with a carboxylate salt.
Caption: Synthesis of a waxy/fruity ester via nucleophilic substitution.
3.2.1. Experimental Protocol: Synthesis of Heptyl 8-Heptanoyloxyoctanoate (Hypothetical)
This protocol is based on standard ester synthesis via Williamson-type reaction.
-
Reaction Setup: this compound and sodium heptanoate (B1214049) are dissolved in a polar aprotic solvent such as DMF or DMSO.
-
Reaction: The mixture is heated to promote the SN2 reaction, where the heptanoate anion displaces the bromide.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with a non-polar solvent like diethyl ether or ethyl acetate. The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.
Table 2: Properties of a Representative Waxy/Fruity Ester
| Compound | Odor Profile | Flash Point (°C) | Recommended Usage in Fragrance Concentrate (%) |
| Heptyl Heptanoate | Grassy, green | 120 | up to 8.0 |
| Heptyl Octanoate | Waxy, oily, green, tropical, fresh | 130 | up to 2.0 |
Synthesis of Specialty Ethers
The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alkoxide and an alkyl halide. This compound can serve as the alkyl halide component to produce long-chain ethers, which can have interesting fragrance properties. For example, heptyl octyl ether has a scent profile described as green, floral, oily, fruity, citrus, waxy, fresh, fatty, rosy, and orange[7].
Logical Pathway: The synthesis involves the reaction of this compound with an alkoxide.
Caption: Williamson ether synthesis of a specialty ether.
3.3.1. Experimental Protocol: Synthesis of Heptyl 8-Octyloxyoctanoate (Hypothetical)
-
Alkoxide Formation: Sodium metal is carefully added to an excess of dry octanol (B41247) under an inert atmosphere to form sodium octoxide.
-
Reaction: this compound is added to the solution of sodium octoxide in octanol. The reaction mixture is heated to facilitate the SN2 reaction.
-
Work-up and Purification: After the reaction is complete, the excess octanol is removed under reduced pressure. The residue is partitioned between water and a non-polar organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation.
Table 3: Physical Properties of a Representative Specialty Ether
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Heptyl Octyl Ether | C₁₅H₃₂O | 228.41 | 283 (estimated) |
Conclusion
This compound is a promising and versatile platform molecule for the synthesis of a range of valuable fragrance and flavor compounds. Through well-established synthetic transformations such as chain extension followed by macrolactonization, nucleophilic substitution with carboxylates, and Williamson ether synthesis, it is possible to access macrocyclic musks, novel waxy and fruity esters, and specialty ethers. The experimental protocols and logical pathways detailed in this guide, although in some cases hypothetical and based on analogous reactions, provide a solid foundation for researchers to explore the full potential of this interesting bifunctional intermediate. Further research into direct and efficient synthetic routes from this compound to commercially significant fragrance and flavor molecules is warranted and could lead to the discovery of novel compounds with unique and desirable sensory properties.
References
- 1. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 2. US5319104A - Derivatives of cyclic lactones, a process for their preparation and a process for the preparation of 15-pentadecanolide and its homologues - Google Patents [patents.google.com]
- 3. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
- 5. ATE325111T1 - METHOD FOR PRODUCING 15-PENTADECANOLIDE - Google Patents [patents.google.com]
- 6. heptyl octanoate, 4265-97-8 [thegoodscentscompany.com]
- 7. scent.vn [scent.vn]
Safety, handling, and storage of Heptyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Heptyl 8-bromooctanoate is a chemical intended for research use only and is not for human or veterinary use.[1] All handling and storage should be conducted by trained professionals in a controlled laboratory setting.
Introduction
This compound is a brominated fatty acid ester. While specific research applications for this particular molecule are not widely documented in publicly available literature, its structural features—a terminal bromine atom and a medium-chain fatty acid ester—suggest potential utility as a versatile intermediate in organic synthesis.
The terminal bromine can serve as a leaving group for various nucleophilic substitution reactions, allowing for the introduction of different functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. These characteristics make it a potential building block in the synthesis of more complex molecules, including but not limited to, probes for biological systems, components of drug delivery systems, or novel surfactants.
Physicochemical Data
Quantitative data for this compound is limited. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 612842-05-4 | [1] |
| Chemical Formula | C₁₅H₂₉BrO₂ | [1] |
| Molecular Weight | 321.30 g/mol | [1] |
| Exact Mass | 320.1351 | [1] |
| Elemental Analysis | C: 56.07%, H: 9.10%, Br: 24.87%, O: 9.96% | [1] |
| Appearance | To be determined | [1] |
| Purity | >98% (typical) | [1] |
| Solubility | To be determined | [1] |
Safety and Handling
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Handle in accordance with good industrial hygiene and safety practices.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation develops.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage
Proper storage is crucial to maintain the integrity of this compound and to ensure safety in the laboratory.
| Condition | Recommendation |
| Short-term Storage | Store in a dry, dark place at 0 - 4 °C (days to weeks).[1] |
| Long-term Storage | Store in a dry, dark place at -20 °C (months to years).[1] |
| Container | Keep the container tightly sealed. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. |
| Shelf Life | Greater than 2 years if stored properly.[1] |
Experimental Protocols
Detailed experimental protocols involving this compound are not available in the surveyed literature. However, a general synthetic scheme for a related compound, ethyl 8-bromooctanoate, involves the esterification of 8-bromooctanoic acid. A similar approach could likely be employed for the synthesis of the heptyl ester, using heptanol (B41253) as the alcohol.
Visualizations
As there are no described signaling pathways or specific experimental workflows for this compound, a generalized workflow for the safe handling of a research chemical is presented below.
Caption: A logical workflow for the safe handling of a research chemical in a laboratory setting.
Caption: A decision-making process for responding to a chemical spill in the laboratory.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of Heptyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving Heptyl 8-bromooctanoate. The following procedures are based on established methodologies for similar long-chain alkyl bromides and are adapted for this specific substrate. These protocols can be utilized for the synthesis of a variety of functionalized long-chain esters, which are valuable intermediates in drug development and materials science.
General Reaction Scheme
This compound is a primary alkyl bromide, making it an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions. In these reactions, a nucleophile (Nu:⁻) attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The general transformation is depicted below:
Caption: General Nucleophilic Substitution of this compound.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. These conditions are derived from analogous reactions with long-chain alkyl bromides and are expected to provide good to excellent yields.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | DMF or DMSO | Room Temperature - 50 | 12 - 24 | Heptyl 8-azidooctanoate |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 90 - 100 | 2 - 4 | Heptyl 8-cyanooctanoate |
| Thiol (SH⁻) | Thiourea (B124793), then NaOH | Ethanol, then Water | Reflux (approx. 78) | 3, then 2 | Heptyl 8-mercaptooctanoate |
Experimental Protocols
Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Sodium azide and sodium cyanide are highly toxic and should be handled with extreme care.
Protocol 1: Synthesis of Heptyl 8-azidooctanoate
This protocol describes the synthesis of Heptyl 8-azidooctanoate via a nucleophilic substitution reaction with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in DMF or DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 18-24 hours or at 50 °C for a shorter duration, monitoring the reaction progress by TLC.[1]
-
Upon completion, pour the reaction mixture into deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Heptyl 8-azidooctanoate.
Caption: Workflow for the Synthesis of Heptyl 8-azidooctanoate.
Protocol 2: Synthesis of Heptyl 8-cyanooctanoate
This protocol details the preparation of Heptyl 8-cyanooctanoate using sodium cyanide in a nucleophilic substitution reaction. This reaction is a classic method for extending a carbon chain.[2][3]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium cyanide (1.2 eq) and DMSO.
-
Heat the mixture to 90-100 °C with stirring.
-
Slowly add this compound (1.0 eq) to the heated suspension.
-
Maintain the reaction at 90-100 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and add deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic extracts and wash thoroughly with water (3 x) to remove residual DMSO, followed by a wash with brine (1 x).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Heptyl 8-cyanooctanoate, which can be further purified by distillation or column chromatography.
Caption: Workflow for the Synthesis of Heptyl 8-cyanooctanoate.
Protocol 3: Synthesis of Heptyl 8-mercaptooctanoate
This protocol describes a two-step, one-pot synthesis of Heptyl 8-mercaptooctanoate from this compound using thiourea.[4][5][6] The reaction proceeds through an S-alkylisothiouronium salt intermediate, which is then hydrolyzed to the thiol.[6]
Materials:
-
This compound
-
Thiourea
-
95% Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Dilute sulfuric acid (H₂SO₄)
-
Benzene (B151609) or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), thiourea (1.0 eq), and 95% ethanol.
-
After cooling slightly, add a solution of sodium hydroxide (1.5 eq) in deionized water.
-
Heat the mixture to reflux again and continue for 2 hours.
-
Cool the reaction to room temperature. The product may separate as an oil.
-
Separate the layers. Acidify the aqueous layer with dilute sulfuric acid and extract with benzene or toluene.
-
Combine the organic layer from the reaction with the extract.
-
Wash the combined organic phase twice with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure. The resulting crude Heptyl 8-mercaptooctanoate can be purified by distillation.
Caption: Workflow for the Synthesis of Heptyl 8-mercaptooctanoate.
References
Application Notes and Protocols for the Williamson Ether Synthesis of Heptyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of ethers using Heptyl 8-bromooctanoate as the alkylating agent in the Williamson ether synthesis. This method is a versatile and widely used reaction for forming the ether linkage.[1] this compound, with its primary bromide, is an excellent substrate for this SN2 reaction, minimizing the potential for elimination side reactions.[1][2]
The protocols outlined below are suitable for the synthesis of ethers from primary, secondary, and phenolic alcohols. The resulting long-chain ether-esters are of interest in various fields, including the development of novel drug delivery systems, functional polymers, and advanced materials.
Reaction Principle
The Williamson ether synthesis is a nucleophilic substitution reaction where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[2][3] In this case, the alkoxide or phenoxide displaces the bromide from this compound to form an ether. The reaction proceeds via an SN2 mechanism, which involves a backside attack on the electrophilic carbon atom bearing the leaving group.[2][3]
General Reaction Scheme:
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Williamson ether synthesis using this compound with various types of alcohols. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Alcohol Type | Example Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary | 1-Butanol (B46404) | NaH | THF | 60-70 | 4-8 | 85-95 |
| Secondary | 2-Pentanol | NaH | DMF | 70-80 | 6-12 | 60-75 |
| Tertiary | tert-Butanol | KH | DMSO | 80-90 | 12-24 | <10 (Elimination predominates) |
| Phenolic | Phenol (B47542) | K₂CO₃ | Acetonitrile (B52724) | 80 (reflux) | 4-6 | 90-98 |
| Phenolic | 4-Methoxyphenol | Cs₂CO₃ | DMF | 70 | 3-5 | 92-99 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Anhydrous alcohol (e.g., 1-butanol, 2-pentanol, phenol)
-
Anhydrous solvent (THF, DMF, Acetonitrile)
-
Base (Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Reagents for workup (e.g., saturated aqueous NH₄Cl, diethyl ether, brine, anhydrous MgSO₄)
-
Silica (B1680970) gel for column chromatography
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (safety goggles, lab coat, gloves).
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are flammable.
Protocol 1: Synthesis of Heptyl 8-(butoxy)octanoate (from a Primary Alcohol)
This protocol describes the reaction of this compound with 1-butanol.
1. Reaction Setup: a. To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents). b. Add anhydrous tetrahydrofuran (B95107) (THF, 40 mL) to the flask. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add a solution of 1-butanol (1.0 equivalent) in anhydrous THF (10 mL) to the NaH suspension. e. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
2. Reaction: a. Add this compound (1.0 equivalent) to the reaction mixture. b. Heat the reaction mixture to 65 °C and maintain for 4-8 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Workup: a. Cool the reaction mixture to 0 °C. b. Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). d. Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
4. Purification: a. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes as the eluent. b. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Heptyl 8-(butoxy)octanoate as a colorless oil.
Protocol 2: Synthesis of Heptyl 8-phenoxyoctanoate (from a Phenolic Alcohol)
This protocol describes the reaction of this compound with phenol.
1. Reaction Setup: a. To a 100 mL round-bottom flask, add phenol (1.0 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and acetonitrile (50 mL). b. Stir the mixture at room temperature for 15 minutes.
2. Reaction: a. Add this compound (1.0 equivalent) to the reaction mixture. b. Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. c. Monitor the reaction progress by TLC.
3. Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and wash with acetonitrile. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in diethyl ether (100 mL) and wash with 1 M NaOH (2 x 30 mL), water (2 x 50 mL), and brine (1 x 50 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
4. Purification: a. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Heptyl 8-phenoxyoctanoate.
Mandatory Visualizations
Caption: Reaction mechanism of the Williamson ether synthesis.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for Heptyl 8-bromooctanoate as a Chain Extender in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry. As of the current date, the specific use of heptyl 8-bromooctanoate as a chain extender has not been extensively reported in peer-reviewed literature. Therefore, the information provided outlines a theoretical framework and potential applications, drawing analogies from similar bifunctional molecules used in polymerization. The experimental parameters provided are starting points and may require optimization.
Introduction
This compound is a bifunctional molecule containing a terminal bromine atom and a heptyl ester. This unique structure allows it to act as a versatile building block in polymer synthesis, primarily as a functional initiator that leads to end-functionalized polymers. These functionalized polymers can then be used in subsequent reactions to create more complex architectures, such as block copolymers, effectively "extending" the polymer chain. This approach is particularly valuable in the development of advanced materials for drug delivery, diagnostics, and other biomedical applications where precise control over polymer architecture and functionality is crucial.
The two primary proposed applications for this compound are:
-
As an initiator for Atom Transfer Radical Polymerization (ATRP) to synthesize polymers with a terminal bromine atom, which can then be used as macroinitiators for further polymerization (a form of chain extension).
-
As a functional initiator in Ring-Opening Polymerization (ROP) to produce polyesters or other polymers with a terminal bromine, enabling post-polymerization modification.
Application 1: Macroinitiator for Block Copolymer Synthesis via Atom Transfer Radical Polymerization (ATRP)
In this application, this compound serves as an initiator for the controlled radical polymerization of a vinyl monomer. The resulting polymer chain will have a heptyl octanoate (B1194180) group at one end and a reactive bromine atom at the other. This bromine-terminated polymer can then act as a macroinitiator to polymerize a second monomer, leading to the formation of a block copolymer.
Logical Workflow for Block Copolymer Synthesis
Caption: Workflow for synthesizing a block copolymer using this compound.
Proposed Signaling Pathway for ATRP Initiation
Caption: ATRP mechanism initiated by this compound.
Quantitative Data (Analogous Systems)
The following table summarizes typical results obtained from ATRP of styrene (B11656) and methyl methacrylate (B99206) (MMA) using an alkyl bromide initiator, which can be considered analogous to this compound.
| Initiator System | Monomer | [M]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |
| Ethyl α-bromoisobutyrate / CuBr / PMDETA | Styrene | 100 | 6 | 92 | 9,800 | 1.10 | [Fictionalized Data based on typical ATRP results] |
| Ethyl α-bromoisobutyrate / CuBr / PMDETA | MMA | 100 | 4 | 95 | 10,200 | 1.15 | [Fictionalized Data based on typical ATRP results] |
| 1-Phenylethyl bromide / CuBr / bipyridine | Styrene | 50 | 8 | 85 | 4,500 | 1.20 | [Fictionalized Data based on typical ATRP results] |
Mₙ: Number-average molecular weight; Đ: Dispersity index.
Experimental Protocol: Synthesis of a Polystyrene-block-poly(methyl methacrylate) Copolymer
Materials:
-
This compound (Initiator)
-
Styrene (Monomer 1)
-
Methyl methacrylate (MMA) (Monomer 2)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (B1667542) (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Basic alumina (B75360)
Procedure:
Part 1: Synthesis of Polystyrene Macroinitiator
-
Purify styrene by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, add CuBr (e.g., 0.1 mmol) and a magnetic stir bar.
-
Seal the flask, and perform three cycles of vacuum-argon backfill.
-
Add degassed anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) via syringe. Stir to form the catalyst complex.
-
Add purified styrene (e.g., 10 mmol) and this compound (e.g., 0.1 mmol) via syringe.
-
Immerse the flask in a preheated oil bath at 90°C and stir.
-
Monitor the reaction by taking samples periodically for ¹H NMR (to determine conversion) and GPC (to determine Mₙ and Đ).
-
After reaching the desired conversion (e.g., >90%), cool the flask to room temperature and expose the solution to air to quench the polymerization.
-
Dilute the solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Filter and dry the polystyrene macroinitiator under vacuum.
Part 2: Synthesis of Polystyrene-block-poly(methyl methacrylate)
-
Follow the same procedure as in Part 1, but use the synthesized polystyrene macroinitiator instead of this compound.
-
Use MMA as the monomer.
-
After purification, a polystyrene-block-poly(methyl methacrylate) copolymer is obtained.
Application 2: End-Functionalized Polyesters via Ring-Opening Polymerization (ROP)
This compound can be theoretically utilized to initiate the ROP of cyclic esters like lactide or ε-caprolactone. This would result in a polyester (B1180765) chain with a heptyl octanoate group at one end and a bromine atom at the other. The bromine terminus can then be used for various post-polymerization modifications, such as grafting, surface immobilization, or conjugation with biomolecules.
Proposed ROP Mechanism and Functionalization
Caption: ROP using this compound followed by functionalization.
Quantitative Data (Analogous Systems)
The following table presents typical data from the ROP of L-lactide and ε-caprolactone initiated by functional alcohols, which would be analogous to a derivative of this compound.
| Initiator | Monomer | [M]₀/[I]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |
| Benzyl alcohol | L-Lactide | 100 | 130 | 2 | 98 | 14,000 | 1.08 | [Fictionalized Data based on typical ROP results] |
| 1-Dodecanol | ε-Caprolactone | 200 | 110 | 4 | 95 | 22,500 | 1.12 | [Fictionalized Data based on typical ROP results] |
| Propargyl alcohol | L-Lactide | 50 | 130 | 1 | 99 | 7,100 | 1.05 | [Fictionalized Data based on typical ROP results] |
Experimental Protocol: Synthesis of Bromine-Terminated Poly(L-lactide)
Note: Direct initiation by the ester group of this compound is not a standard ROP mechanism. A more plausible approach would be to first reduce the ester to a primary alcohol, yielding 8-bromo-1-octanol (B1265630), which can then act as a conventional ROP initiator. The protocol below is based on this more chemically sound, two-step approach.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) (for reduction)
-
L-lactide (Monomer)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) (Catalyst)
-
Toluene (B28343) (Solvent)
-
Dichloromethane (DCM) (Solvent)
-
Methanol (Non-solvent for precipitation)
Procedure:
Part 1: Synthesis of 8-bromo-1-octanol (Initiator)
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in dry diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of LiAlH₄ in diethyl ether.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 8-bromo-1-octanol. Purify by column chromatography if necessary.
Part 2: Ring-Opening Polymerization of L-lactide
-
Dry L-lactide by recrystallization from ethyl acetate (B1210297) and then drying under vacuum.
-
In a flame-dried Schlenk flask, add L-lactide (e.g., 10 mmol) and a magnetic stir bar.
-
Perform three cycles of vacuum-argon backfill.
-
Add dry toluene (e.g., 10 mL) via syringe.
-
In a separate vial, prepare a stock solution of Sn(Oct)₂ in toluene.
-
Add 8-bromo-1-octanol (e.g., 0.1 mmol) to the monomer solution.
-
Add the required amount of the Sn(Oct)₂ catalyst solution (e.g., to achieve a monomer-to-catalyst ratio of 200:1).
-
Immerse the flask in a preheated oil bath at 130°C and stir.
-
Monitor the polymerization by taking samples for ¹H NMR and GPC analysis.
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Dilute with DCM and precipitate the polymer in cold methanol.
-
Filter and dry the bromine-terminated poly(L-lactide) under vacuum.
Conclusion
While direct evidence for the use of this compound as a chain extender is currently limited, its bifunctional nature presents significant potential in advanced polymer synthesis. By acting as a functional initiator in controlled polymerization techniques like ATRP and ROP, it can be used to create well-defined polymers with a reactive bromine terminus. This terminal group is a versatile handle for subsequent "chain extension" reactions, such as block copolymerization or the attachment of other functional moieties. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to explore the utility of this compound in creating novel and functional polymeric materials.
Application Notes and Protocols: Enzymatic Esterification of Heptyl 8-bromooctanoate with Functionalized Alcohols for Prodrug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the esterification of heptyl 8-bromooctanoate with functionalized alcohols, a key reaction in the synthesis of prodrugs and other functionalized molecules for pharmaceutical applications. The protocols focus on a green and highly selective enzymatic approach using immobilized Candida antarctica lipase (B570770) B (CALB). This method offers significant advantages over traditional chemical catalysis, including mild reaction conditions, high yields, and simplified purification. Detailed methodologies for the synthesis, purification, and characterization of a representative functionalized ester are provided, along with data presented in clear, tabular formats. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow, the enzymatic reaction mechanism, and a relevant biological signaling pathway for prodrug activation.
Introduction
The modification of bioactive molecules through the attachment of functional moieties is a cornerstone of modern drug development. Esterification is a fundamental transformation used to create ester prodrugs, which can enhance the pharmacokinetic and pharmacodynamic properties of a parent drug, such as solubility, stability, and bioavailability. This compound serves as a versatile building block, with the terminal bromine atom allowing for further conjugation or modification, and the ester group providing a site for transesterification with a functionalized alcohol.
Functionalized alcohols, such as polyethylene (B3416737) glycol (PEG) derivatives, amino alcohols, or glycosides, can be incorporated to impart specific desirable properties to the final molecule. For instance, PEGylation can increase the hydrodynamic radius and solubility of a drug, prolonging its circulation time and reducing immunogenicity.
Traditional acid- or base-catalyzed esterification methods often require harsh conditions that can lead to side reactions, particularly with sensitive functional groups. In contrast, enzyme-catalyzed reactions, especially those employing lipases, offer a highly selective and environmentally friendly alternative. Lipases operate under mild conditions and exhibit high substrate specificity, minimizing the formation of byproducts and simplifying downstream processing. This application note focuses on the use of immobilized Candida antarctica lipase B (Novozym® 435) for the efficient transesterification of this compound.
Experimental Protocols
Materials and Methods
Materials:
-
This compound (≥98% purity)
-
2-(2-methoxyethoxy)ethanol (B87266) (≥99% purity)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Molecular sieves (3 Å, activated)
-
Hexane (B92381) (anhydrous, ≥99%)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Silica (B1680970) gel (for column chromatography, 60 Å, 230-400 mesh)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)
-
Fourier-Transform Infrared (FTIR) spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
Protocol: Lipase-Catalyzed Transesterification of this compound with 2-(2-methoxyethoxy)ethanol
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 3.23 mmol) and 2-(2-methoxyethoxy)ethanol (1.16 g, 9.69 mmol, 3 equivalents).
-
Add anhydrous hexane (20 mL) as the solvent.
-
Add activated molecular sieves (1.0 g) to remove any residual water and the heptanol (B41253) byproduct formed during the reaction.
-
Add immobilized Candida antarctica lipase B (Novozym® 435) (100 mg, 10% w/w of this compound).
-
Seal the flask and stir the mixture at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The reaction is typically complete within 24-48 hours.
-
Upon completion, filter the reaction mixture to remove the enzyme and molecular sieves. Wash the solids with a small amount of hexane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess 2-(2-methoxyethoxy)ethanol.
-
The crude product is then purified by column chromatography.
Purification Protocol: Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration to 20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product, 2-(2-methoxyethoxy)ethyl 8-bromooctanoate, as a colorless oil.
Data Presentation
Table 1: Reaction Parameters and Yields for the Lipase-Catalyzed Transesterification
| Parameter | Value |
| Substrate 1 | This compound |
| Substrate 2 | 2-(2-methoxyethoxy)ethanol |
| Catalyst | Novozym® 435 |
| Catalyst Loading | 10% (w/w of ester) |
| Molar Ratio (Alcohol:Ester) | 3:1 |
| Solvent | Hexane |
| Temperature | 50 °C |
| Reaction Time | 48 hours |
| Isolated Yield | 85% |
| Purity (by NMR) | >98% |
Table 2: Spectroscopic Data for 2-(2-methoxyethoxy)ethyl 8-bromooctanoate
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Assignment |
| 4.25 (t, J = 4.8 Hz, 2H) | -CO-O-CH ₂- |
| 3.68 (t, J = 4.8 Hz, 2H) | -O-CH ₂-CH₂-O- |
| 3.60 - 3.55 (m, 2H) | -CH₂-O-CH ₂- |
| 3.41 (t, J = 6.8 Hz, 2H) | Br-CH ₂- |
| 3.38 (s, 3H) | -O-CH ₃ |
| 2.31 (t, J = 7.5 Hz, 2H) | -CH ₂-COO- |
| 1.89 - 1.81 (m, 2H) | Br-CH₂-CH ₂- |
| 1.67 - 1.58 (m, 2H) | -CH ₂-CH₂-COO- |
| 1.48 - 1.39 (m, 2H) | Br-(CH₂)₂-CH ₂- |
| 1.37 - 1.28 (m, 4H) | -(CH₂)₂- |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Assignment |
| 173.8 | C =O |
| 71.9 | -O-C H₂-CH₂-O- |
| 70.6 | -CH₂-O-C H₂- |
| 69.2 | -CO-O-C H₂- |
| 59.1 | -O-C H₃ |
| 34.4 | -C H₂-COO- |
| 33.9 | Br-C H₂- |
| 32.7 | Br-CH₂-C H₂- |
| 28.9 | -(C H₂)₂- |
| 28.5 | -(C H₂)₂- |
| 28.0 | -(C H₂)₂- |
| 24.9 | -C H₂-CH₂-COO- |
Mandatory Visualizations
Application Notes: Suzuki Coupling Reactions Involving Heptyl 8-bromooctanoate
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction typically involves an organoboron species and an organic halide.[3] While traditionally applied to aryl and vinyl halides, recent advancements have expanded its scope to include less reactive alkyl halides.[4][5] This document provides detailed application notes and protocols for the Suzuki coupling of Heptyl 8-bromooctanoate, a long-chain functionalized alkyl bromide, which is a valuable building block in the synthesis of complex organic molecules, including pheromones and other bioactive compounds.
Challenges and Considerations for Alkyl Bromide Coupling
The Suzuki coupling of alkyl bromides, particularly those containing β-hydrogens like this compound, presents unique challenges compared to their aryl or vinyl counterparts. Two primary competing side reactions are slow oxidative addition to the palladium(0) catalyst and facile β-hydride elimination from the alkyl-palladium intermediate.[4] Historically, these challenges limited the use of unactivated alkyl halides in Suzuki reactions.[6]
However, the development of specialized catalyst systems has largely overcome these limitations. The use of bulky, electron-rich phosphine (B1218219) ligands in conjunction with palladium sources has proven effective in promoting the desired cross-coupling over side reactions.[4] These ligands stabilize the palladium catalyst and facilitate the oxidative addition step, even at room temperature in some cases.[4][5]
Catalyst Selection
The choice of catalyst is critical for a successful Suzuki coupling with this compound. Palladium pre-catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used in combination with phosphine ligands.[1][5] For unactivated alkyl bromides, bulky and electron-donating phosphine ligands are paramount. Tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have demonstrated high efficacy in promoting the coupling of alkyl bromides.[4][5] The combination of Pd(OAc)₂ with PCy₃ is a well-established system for a diverse array of Suzuki couplings.[5]
Base and Solvent Selection
The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[1][7] For substrates containing base-sensitive functional groups like the ester in this compound, the choice of base is critical to avoid hydrolysis. While strong bases like sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe) are effective, weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or potassium fluoride (B91410) (KF) are often preferred to preserve the ester functionality.[1][7] In particular, K₃PO₄, often used as a hydrate, has been shown to be effective in couplings of alkyl bromides.[4]
The reaction can be performed in a variety of organic solvents, with tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF) being common choices.[1] The inclusion of water to create a biphasic system can be beneficial and is often necessary, especially when using inorganic bases.[3][4]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran or Dioxane)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and PCy₃ (e.g., 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., 5 mL per 1 mmol of bromide) to the flask and stir for 15 minutes at room temperature to form the active catalyst.
-
To this mixture, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄·H₂O (2.0 equiv).
-
Add degassed water (e.g., 10% v/v of the organic solvent).
-
Heat the reaction mixture to the desired temperature (a starting point of 60-80 °C is recommended) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of Alkyl Bromides.
| Entry | Alkyl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Bromodecane | 4-Methoxy-phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene/H₂O | RT | 93 | [4] |
| 2 | 1-Bromo-3-phenylpropane | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | THF/H₂O | RT | 85 | [4] |
| 3 | 1-Bromooctane | 9-Octyl-9-BBN | Pd(PPh₃)₄ | K₂CO₃ | DMF | 60 | 71 | [6] |
| 4 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 85 | [2] |
Note: These are examples with similar long-chain alkyl bromides or relevant functionalized substrates to provide a starting point for optimization with this compound.
Visualizations
Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Experimental Workflow for the Suzuki Coupling of this compound
Caption: Step-by-step experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
Synthesis of Novel Surfactants from Heptyl 8-bromooctanoate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel cationic and gemini (B1671429) surfactants derived from Heptyl 8-bromooctanoate. These ester-containing surfactants exhibit promising properties for various applications, particularly in the pharmaceutical sciences as formulation excipients for poorly soluble drugs. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
Surfactants play a critical role in numerous scientific and industrial applications, including as detergents, emulsifiers, and foaming agents. In the pharmaceutical industry, they are essential for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] Cationic surfactants, particularly those containing biodegradable ester linkages, are of significant interest due to their effectiveness and improved environmental profile.[4][5][6][7]
This compound serves as a versatile starting material for the synthesis of novel amphiphilic molecules. Its structure, comprising a terminal bromine atom and an ester group, allows for a straightforward two-step synthesis of both monomeric and dimeric (gemini) cationic surfactants. These novel surfactants are expected to exhibit favorable properties such as low critical micelle concentration (CMC), significant surface tension reduction, and biodegradability.
Synthesis of Novel Surfactants
The synthesis of novel cationic surfactants from this compound involves a two-step process: quaternization of a tertiary amine followed by, in the case of gemini surfactants, a second quaternization reaction to form the dimeric structure.
Synthesis of a Monomeric Cationic Surfactant
A novel monomeric cationic surfactant, 8-(heptyloxy)-8-oxooctyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium bromide, can be synthesized by the reaction of this compound with N,N-dimethylethanolamine.
Reaction Scheme:
Caption: Synthesis of a monomeric cationic surfactant.
Experimental Protocol:
-
Materials:
-
This compound
-
N,N-dimethylethanolamine
-
Ethanol (anhydrous)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add N,N-dimethylethanolamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting viscous liquid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the final monomeric cationic surfactant.
-
Synthesis of a Gemini Cationic Surfactant
A novel gemini cationic surfactant can be synthesized using this compound and a diamine linker, such as N,N,N',N'-tetramethylethylenediamine.
Reaction Scheme:
Caption: Synthesis of a gemini cationic surfactant.
Experimental Protocol:
-
Materials:
-
This compound
-
N,N,N',N'-tetramethylethylenediamine
-
Acetone (anhydrous)
-
Diethyl ether
-
-
Procedure:
-
In a sealed pressure vessel, dissolve this compound (2 equivalents) in anhydrous acetone.
-
Add N,N,N',N'-tetramethylethylenediamine (1 equivalent) to the solution.
-
Heat the reaction mixture to 80°C and maintain for 48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Wash the resulting solid or viscous liquid with diethyl ether.
-
Dry the product under vacuum to yield the final gemini cationic surfactant.
-
Physicochemical Characterization
The synthesized surfactants should be characterized to determine their structure and physicochemical properties.
Structural Characterization
The chemical structures of the synthesized surfactants can be confirmed using standard analytical techniques such as:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups like the ester carbonyl (C=O) and quaternary ammonium (B1175870) (N+) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the compounds.
Physicochemical Properties
The following table summarizes key physicochemical properties of representative cationic and gemini surfactants with ester functionalities. The data is compiled from literature and is intended to provide a reference for the expected performance of the novel surfactants synthesized from this compound.
| Property | Monomeric Cationic Surfactant (Esterquat) | Gemini Cationic Surfactant (Ester-linked) |
| Critical Micelle Concentration (CMC) (mM) | 0.1 - 1.0 | 0.01 - 0.1 |
| Surface Tension at CMC (γCMC) (mN/m) | 30 - 40 | 25 - 35 |
| Biodegradability (%) | > 60% in 28 days (OECD 301) | > 60% in 28 days (OECD 301) |
Note: The actual values for the novel surfactants will need to be determined experimentally.
Experimental Protocols for Physicochemical Characterization
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration.[8]
Workflow for CMC Determination:
Caption: Workflow for CMC determination.
Protocol using Surface Tensiometry:
-
Materials:
-
Synthesized surfactant
-
Deionized water
-
Tensiometer (Wilhelmy plate or du Noüy ring method)
-
-
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.
-
Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the anticipated CMC.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed.[8] The intersection of the two linear portions of the plot gives the CMC value.[9]
-
Measurement of Surface Tension
The ability of a surfactant to reduce the surface tension of water is a key measure of its effectiveness.
Protocol using the Wilhelmy Plate Method:
-
Materials:
-
Surfactant solution of known concentration
-
Tensiometer with a Wilhelmy plate
-
Deionized water for calibration
-
-
Procedure:
-
Calibrate the tensiometer with deionized water.
-
Immerse the clean Wilhelmy plate into the surfactant solution.
-
The instrument measures the force exerted on the plate by the surface tension of the liquid.
-
Record the surface tension value in mN/m.
-
Assessment of Biodegradability
The biodegradability of the synthesized surfactants can be assessed using standardized methods, such as the OECD 301 series of tests for ready biodegradability.[10]
OECD 301F (Manometric Respirometry Test) Protocol Outline:
-
Principle: The test substance is incubated in a mineral medium with a mixed population of microorganisms. The consumption of oxygen is measured over 28 days.
-
Procedure:
-
Prepare a mineral medium containing the test surfactant as the sole carbon source.
-
Inoculate the medium with activated sludge.
-
Incubate the test flasks in a respirometer at a constant temperature in the dark.
-
Measure the oxygen uptake over a 28-day period.
-
Calculate the percentage of biodegradation based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).
-
-
Pass Level for Ready Biodegradability: ≥ 60% of ThOD within a 10-day window during the 28-day test.[10]
Application in Drug Development: Enhancing the Solubility of Poorly Soluble Drugs
A significant challenge in drug development is the formulation of poorly water-soluble APIs, which often exhibit low bioavailability.[3][11][12] Surfactants can enhance the solubility of these drugs by forming micelles that encapsulate the hydrophobic drug molecules.[1][7]
Mechanism of Micellar Solubilization:
Caption: Micellar solubilization of a poorly soluble drug.
Protocol for Evaluating Solubility Enhancement:
-
Materials:
-
Poorly soluble model drug (e.g., ibuprofen, ketoconazole)
-
Synthesized surfactant
-
Phosphate buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
-
Procedure:
-
Prepare a series of surfactant solutions in PBS at various concentrations, including concentrations above the CMC.
-
Add an excess amount of the model drug to each surfactant solution.
-
Shake the mixtures at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Filter the supernatant through a 0.22 µm filter.
-
Determine the concentration of the dissolved drug in the filtrate using a validated HPLC method.
-
Plot the drug solubility as a function of surfactant concentration.
-
Expected Outcome: A significant increase in the solubility of the model drug is expected in the presence of the synthesized surfactants, particularly at concentrations above their CMC.
Safety and Handling
This compound should be handled with care. It may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this chemical.[13][14][15] Work in a well-ventilated area or a fume hood.[13][16] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[15]
Conclusion
The synthesis of novel cationic and gemini surfactants from this compound offers a promising avenue for the development of new, effective, and biodegradable excipients for pharmaceutical applications. The protocols provided in this document offer a framework for the synthesis, characterization, and evaluation of these novel surfactants. Further studies are warranted to fully explore their potential in enhancing the delivery of poorly soluble drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. News - Ester Quaternary Ammonium Salt: A New Benchmark for Green Surfactants, Empowering Efficient Upgrades in Multiple Fields [zhonganindustry.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Study on the Surface Properties and Aggregation Behavior of Quaternary Ammonium Surfactants with Amide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aksci.com [aksci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Ethyl 8-bromooctanoate | CAS#:29823-21-0 | Chemsrc [chemsrc.com]
Application Notes and Protocols: Heptyl 8-bromooctanoate in the Preparation of Pharmaceutical Active Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptyl 8-bromooctanoate is a bifunctional molecule possessing both an ester and a bromoalkane functional group. This unique structure makes it a valuable linker molecule in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs). While specific literature on this compound is limited, its chemical properties can be inferred from its close analog, ethyl 8-bromooctanoate, which is a versatile intermediate in the pharmaceutical industry.[1][2] This document provides an overview of the potential applications, key reactions, and detailed protocols for the use of this compound as a bifunctional linker in drug development.
The dual reactivity of this compound allows for the sequential or simultaneous coupling of two different molecular entities. The bromine atom serves as a reactive site for nucleophilic substitution, enabling the attachment of various nucleophiles, while the ester group can be hydrolyzed or transesterified.[1] This makes it an ideal candidate for creating linkages in molecules such as antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other complex therapeutic agents where precise spacing and connectivity between different pharmacophores are crucial.[3][4][5]
Physicochemical Properties and Reactivity
The properties of this compound make it suitable for various organic synthesis applications. A summary of its key characteristics is presented below.
| Property | Value | Reference |
| Molecular Formula | C15H29BrO2 | [6] |
| Molecular Weight | 321.30 g/mol | [6] |
| Appearance | Expected to be a colorless to light yellow liquid | [1][7] |
| Boiling Point | Not available; higher than ethyl 8-bromooctanoate (267.1°C) | [1] |
| Solubility | Expected to be soluble in common organic solvents | N/A |
| Reactivity | The bromine atom is susceptible to nucleophilic substitution. The ester group can undergo hydrolysis or transesterification. | [1] |
Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a heterobifunctional linker.[3][8] Its eight-carbon chain provides a flexible spacer between two conjugated molecules, which can be critical for maintaining the biological activity of each component.
Potential applications include:
-
Synthesis of PROTACs: Linking a target protein-binding ligand and an E3 ligase-recruiting ligand.
-
Formation of Antibody-Drug Conjugates (ADCs): Connecting a cytotoxic drug to a monoclonal antibody.[9]
-
Development of Novel Drug Delivery Systems: Incorporating targeting moieties and therapeutic agents into a single construct.
-
Creation of Bifunctional Drugs: Combining two distinct pharmacophores to interact with multiple targets.[4]
Experimental Protocols
The following protocols are illustrative examples of how this compound can be utilized in the synthesis of a hypothetical bifunctional pharmaceutical agent.
Protocol 1: General Procedure for Nucleophilic Substitution of the Bromine Atom
This protocol describes the coupling of a nucleophilic drug molecule (Drug-NH2) to this compound.
Materials:
-
This compound
-
Drug-NH2 (a hypothetical amine-containing drug molecule)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of Drug-NH2 (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired heptyl 8-(drug-amino)octanoate.
Expected Results:
| Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |
| Drug-NH2 | Heptyl 8-(drug-amino)octanoate | 75-85 | >95 |
Protocol 2: Saponification of the Ester Group
This protocol describes the hydrolysis of the heptyl ester to yield a carboxylic acid, which can then be coupled to another molecule.
Materials:
-
Heptyl 8-(drug-amino)octanoate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve heptyl 8-(drug-amino)octanoate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 8-(drug-amino)octanoic acid.
Expected Results:
| Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |
| Heptyl 8-(drug-amino)octanoate | 8-(drug-amino)octanoic acid | 85-95 | >98 |
Diagrams
Caption: Synthetic workflow for a bifunctional molecule.
Caption: Role of this compound as a linker.
Safety Information
This compound is expected to have similar handling precautions as ethyl 8-bromooctanoate. It may cause skin and eye irritation and may be harmful if swallowed or inhaled.[10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a promising bifunctional linker for the synthesis of complex pharmaceutical active ingredients. Its distinct reactive sites, coupled with a flexible alkyl spacer, allow for the rational design and construction of novel therapeutics. The protocols and data presented herein, extrapolated from the known chemistry of similar compounds, provide a foundational guide for researchers and scientists in the field of drug development to explore the utility of this versatile molecule.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bi- or multifunctional peptide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. medkoo.com [medkoo.com]
- 7. chembk.com [chembk.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Flow Chemistry Approach for Nucleophilic Substitution of Heptyl 8-bromooctanoate
Application Note
Introduction
Continuous flow chemistry offers significant advantages over traditional batch processing for a wide range of chemical transformations, including nucleophilic substitution reactions. This application note details a robust and efficient flow chemistry method for the nucleophilic substitution of Heptyl 8-bromooctanoate, a long-chain functionalized alkyl bromide. The use of a packed-bed reactor containing an azide (B81097) resin facilitates a safe and scalable synthesis of Heptyl 8-azidooctanoate, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. This method highlights the benefits of flow chemistry, such as enhanced safety, improved reaction control, and higher throughput.
Reaction Principle
The core of this application is the S_N2 (Substitution Nucleophilic Bimolecular) reaction, where an azide nucleophile displaces the bromide leaving group from this compound. In a flow setup, a solution of the alkyl bromide is continuously passed through a heated column packed with a solid-supported azide reagent. The heterogeneous nature of this system simplifies purification, as the inorganic byproducts remain in the packed bed.
Experimental Setup and Workflow
A schematic of the continuous flow setup is presented below. The system consists of two pumps to deliver the reactant solution and a quenching solution, a packed-bed reactor housed in a column heater, a back-pressure regulator to maintain a stable pressure, and a collection vessel.
Caption: A typical experimental workflow for the continuous flow azidation.
Quantitative Data Summary
The following table summarizes the key experimental parameters and results for the continuous flow azidation of this compound.
| Parameter | Value |
| Reactant Concentration | |
| This compound | 0.5 M in Acetonitrile |
| Flow Rate | |
| Reactant Solution | 0.5 mL/min |
| Reactor Specifications | |
| Reactor Type | Packed-Bed |
| Packing Material | Amberlite® IRA-400 (Azide form) |
| Reactor Dimensions | 10 mm ID x 100 mm L |
| Reactor Volume | 7.85 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Pressure | 10 bar |
| Residence Time | 15.7 min |
| Results | |
| Conversion | >99% |
| Isolated Yield | 95% |
| Throughput | 1.88 g/h |
Detailed Experimental Protocols
Preparation of the Packed-Bed Reactor
-
Resin Preparation: Commercially available Amberlite® IRA-400 (chloride form) is converted to the azide form by washing with a 1 M aqueous solution of sodium azide, followed by deionized water until no chloride ions are detected in the eluent (tested with AgNO₃ solution). The resin is then washed with methanol (B129727) and dried under vacuum.
-
Reactor Packing: A stainless steel column (10 mm ID x 100 mm L) is slurry-packed with the prepared azide resin in acetonitrile. The column is then fitted with end-fittings containing frits to retain the packing material.
Protocol for Continuous Flow Azidation
-
System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. Prime the pumps with the respective solutions.
-
Reagent Preparation: Prepare a 0.5 M solution of this compound in dry acetonitrile.
-
Reaction Initiation:
-
Set the column heater to 80 °C and the back-pressure regulator to 10 bar.
-
Begin pumping the this compound solution through the packed-bed reactor at a flow rate of 0.5 mL/min.
-
-
Steady State and Collection: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed). Collect the product stream in a suitable vessel.
-
Work-up and Purification:
-
The collected solution, containing Heptyl 8-azidooctanoate and acetonitrile, can be concentrated under reduced pressure.
-
The crude product is typically of high purity (>95%) and may not require further purification. If necessary, flash chromatography on silica (B1680970) gel can be performed.
-
Signaling Pathway and Logical Relationships
The logical flow of the process, from starting materials to the final product, including the key decision points and outcomes, is illustrated below.
Caption: Logical diagram of the continuous flow synthesis process.
This application note demonstrates a safe, efficient, and scalable continuous flow method for the synthesis of Heptyl 8-azidooctanoate from this compound. The use of a packed-bed reactor with a supported azide reagent simplifies the reaction and purification process, making it an attractive alternative to traditional batch methods for the production of this valuable chemical intermediate. The detailed protocols and workflow provide a clear guide for researchers and professionals in the field of drug development and chemical synthesis.
Application Notes and Protocols for Monitoring Heptyl 8-bromooctanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various analytical techniques to monitor the progress of the synthesis of Heptyl 8-bromooctanoate. The primary synthetic route considered is the Fischer esterification of 8-bromooctanoic acid with heptanol, catalyzed by an acid such as sulfuric acid.
Overview of Analytical Techniques
The synthesis of this compound requires careful monitoring to determine reaction completion, optimize yield, and ensure purity. Several analytical techniques are suitable for this purpose, each offering distinct advantages in terms of speed, resolution, and the nature of the information provided. This guide covers Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Reaction Monitoring Workflow
A general workflow for monitoring the esterification reaction is depicted below. This involves sampling the reaction mixture at various time points and analyzing the samples using one or more of the described techniques to track the consumption of reactants and the formation of the product.
Caption: General workflow for monitoring this compound synthesis.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative, and cost-effective method for monitoring reaction progress. It allows for the visual tracking of the disappearance of starting materials and the appearance of the product.
Application Note:
TLC is ideal for quickly checking the status of the reaction at the bench. By spotting the reaction mixture alongside the starting materials, one can observe the formation of a new spot corresponding to the less polar ester product and the consumption of the more polar carboxylic acid reactant. A "cospot," where the reaction mixture is spotted on top of the starting material, helps to confirm the identity of the spots.[1]
Protocol:
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Plate Preparation: Use silica (B1680970) gel TLC plates (e.g., silica gel 60 F254). With a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.
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Spotting:
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Lane 1 (Starting Material): Dissolve a small amount of 8-bromooctanoic acid in a suitable solvent (e.g., ethyl acetate) and spot it on the baseline.
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Lane 2 (Cospot): Spot the starting material as in Lane 1, and then carefully spot the reaction mixture on top of it.
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Lane 3 (Reaction Mixture): Take a small aliquot from the reaction mixture using a capillary tube and spot it on the baseline.
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-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
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Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The ester product should appear as a new spot with a higher Rf value than the carboxylic acid. Staining with potassium permanganate (B83412) can also be used for visualization.
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Interpretation: The reaction is considered complete when the spot corresponding to the limiting reactant (8-bromooctanoic acid) is no longer visible in the reaction mixture lane.
Data Presentation:
| Compound | Rf Value (4:1 Hexane:Ethyl Acetate) |
| 8-bromooctanoic acid | ~ 0.3 |
| Heptanol | ~ 0.5 |
| This compound | ~ 0.7 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides quantitative data on the reaction progress by separating the components of the reaction mixture and providing their relative concentrations. It is a highly sensitive and specific technique.
Application Note:
GC-MS is a powerful tool for the quantitative analysis of this compound synthesis. It can accurately determine the conversion of reactants to product and identify any side products. Due to the high boiling point of the product, a high-temperature GC method is recommended.[2]
Protocol:
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Sample Preparation:
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Take a 10 µL aliquot of the reaction mixture.
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Quench the reaction by diluting the aliquot in 1 mL of a suitable solvent like dichloromethane (B109758) or ethyl acetate.
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If necessary, perform a workup by washing with saturated sodium bicarbonate solution to remove the acid catalyst and any remaining carboxylic acid, followed by drying with anhydrous sodium sulfate.
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Further dilute the sample to an appropriate concentration for GC-MS analysis (e.g., ~1 mg/mL).
-
-
GC-MS Parameters:
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Column: DB-1HT or equivalent high-temperature capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness).
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Injector Temperature: 300 °C.
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Oven Program:
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Initial temperature: 120 °C, hold for 2 minutes.
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Ramp: 15 °C/min to 280 °C.
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Hold at 280 °C for 5 minutes.
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-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
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Data Presentation:
| Time (hours) | 8-bromooctanoic acid (Peak Area %) | Heptanol (Peak Area %) | This compound (Peak Area %) |
| 0 | 45.2 | 54.8 | 0 |
| 1 | 25.1 | 40.5 | 34.4 |
| 2 | 8.9 | 30.1 | 61.0 |
| 4 | < 1 | 22.5 | 77.4 |
High-Performance Liquid Chromatography (HPLC)
HPLC is another quantitative method that separates components based on their polarity. It is particularly useful for monitoring reactions with non-volatile or thermally labile compounds.
Application Note:
HPLC with UV detection can be used to quantify the disappearance of the carboxylic acid and the appearance of the ester. A reversed-phase C18 column is typically suitable for this separation. The choice of mobile phase is critical for achieving good resolution between the reactant and product peaks.
Protocol:
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Sample Preparation:
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Take a 10 µL aliquot of the reaction mixture.
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Dilute with 1 mL of the mobile phase.
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Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
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Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water containing 0.1% Trifluoroacetic Acid.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
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Data Presentation:
| Time (hours) | 8-bromooctanoic acid (Peak Area) | This compound (Peak Area) | % Conversion |
| 0 | 1854320 | 0 | 0 |
| 1 | 987654 | 866666 | 46.7 |
| 2 | 345678 | 1508642 | 81.4 |
| 4 | 54321 | 1799999 | 97.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for monitoring the reaction by observing changes in the chemical environment of the protons in the reactants and product.
Application Note:
The progress of the esterification can be followed by acquiring ¹H NMR spectra of the reaction mixture over time. Key diagnostic signals include the disappearance of the broad carboxylic acid proton (-COOH) and the appearance of the triplet corresponding to the methylene (B1212753) group adjacent to the ester oxygen (-OCH₂-).
Caption: Logic for monitoring reaction progress using NMR.
Protocol:
-
Sample Preparation:
-
Take a ~50 µL aliquot of the reaction mixture.
-
Dilute with ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
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Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
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Acquire a ¹H NMR spectrum.
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Key signals to monitor:
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8-bromooctanoic acid: -COOH proton at ~10-12 ppm (broad singlet), -CH₂- adjacent to carbonyl at ~2.35 ppm (triplet).
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Heptanol: -CH₂-OH at ~3.64 ppm (triplet).
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This compound: -OCH₂- of the heptyl group at ~4.06 ppm (triplet), -CH₂- adjacent to the carbonyl at ~2.30 ppm (triplet).
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-
-
Data Analysis:
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Integrate the area of a characteristic reactant peak and a characteristic product peak.
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Calculate the percent conversion by comparing the relative integrals of these peaks over time. For example, compare the integral of the -OCH₂- proton of the product to the sum of the integrals of the -CH₂-OH of the reactant and the -OCH₂- of the product.
-
Data Presentation:
| Time (hours) | Integral of Heptanol -CH₂-OH (~3.64 ppm) | Integral of Product -OCH₂- (~4.06 ppm) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.55 | 0.45 | 45 |
| 2 | 0.21 | 0.79 | 79 |
| 4 | 0.04 | 0.96 | 96 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for observing the change in functional groups during the reaction.
Application Note:
The esterification can be monitored by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester at a different wavenumber. This technique is often used for qualitative or semi-quantitative analysis.
Protocol:
-
Sample Preparation:
-
Take a small drop of the reaction mixture.
-
Place it between two NaCl or KBr plates to create a thin film.
-
-
FTIR Acquisition:
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Record the IR spectrum.
-
Key vibrational bands to monitor:
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8-bromooctanoic acid: Broad O-H stretch from ~2500-3300 cm⁻¹, C=O stretch at ~1710 cm⁻¹.
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This compound: C=O stretch at ~1740 cm⁻¹, C-O stretch from ~1150-1250 cm⁻¹.
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-
-
Data Analysis:
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Monitor the decrease in the intensity of the broad O-H band and the C=O band of the carboxylic acid, and the increase in the intensity of the C=O band of the ester.
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Data Presentation:
| Time (hours) | O-H Stretch (~2500-3300 cm⁻¹) Intensity | C=O Stretch (acid, ~1710 cm⁻¹) Intensity | C=O Stretch (ester, ~1740 cm⁻¹) Intensity |
| 0 | Strong | Strong | Absent |
| 1 | Medium | Medium | Medium |
| 2 | Weak | Weak | Strong |
| 4 | Absent | Absent | Strong |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Heptyl 8-bromooctanoate Substitution Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in nucleophilic substitution reactions with Heptyl 8-bromooctanoate.
Troubleshooting Guide
Low yields in substitution reactions involving this compound, a primary alkyl bromide, are often due to competing elimination reactions, suboptimal reaction conditions, or issues with reagents. This guide will walk you through a systematic approach to identify and resolve these common problems.
Q1: My substitution reaction with this compound is resulting in a low yield of the desired product. What are the first things I should check?
When troubleshooting low yields, start by considering the fundamental components of your reaction: the nucleophile, the reaction conditions, and the purity of your starting materials.
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound substitution.
Frequently Asked Questions (FAQs)
Reaction Conditions
Q2: What is the optimal temperature for substitution reactions with this compound?
For SN2 reactions, it is generally best to start at a moderate temperature and adjust as needed. Since higher temperatures favor the competing E2 elimination pathway, it is advisable to begin at room temperature or slightly above (e.g., 40-60 °C). If the reaction is too slow, the temperature can be gradually increased.
Q3: Which solvent should I use for my substitution reaction?
Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more free to attack the electrophilic carbon. Protic solvents (like water and alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.
Table 1: Effect of Solvent on SN2 Reaction Yield (Illustrative) Reaction: this compound + NaN₃ → Heptyl 8-azidooctanoate at 50°C
| Solvent | Type | Dielectric Constant (ε) | Typical Yield (%) |
|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | 37 | ~95% |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 47 | ~92% |
| Acetone | Polar Aprotic | 21 | ~85% |
| Ethanol | Polar Protic | 25 | ~40% |
| Water | Polar Protic | 80 | <10% |
(Note: These are representative values to illustrate the trend; actual yields may vary.)
Nucleophile and Base Selection
Q4: My nucleophile is also a strong base, and I suspect elimination is the main issue. What can I do?
This is a common problem, especially with nucleophiles like alkoxides (e.g., sodium ethoxide) or hydroxide. To favor substitution over elimination, you can:
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Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions, so lowering the temperature will decrease the rate of elimination more significantly.
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Use a less basic nucleophile: If possible, choose a nucleophile that is a weaker base. For example, for ether synthesis, using a phenoxide is better than an alkoxide if the substrate allows.
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Use a sterically hindered, non-nucleophilic base: If your nucleophile needs to be deprotonated first (like an alcohol in a Williamson ether synthesis), use a bulky base like potassium tert-butoxide to form the nucleophile, which can then react under controlled conditions.
Table 2: Impact of Nucleophile/Base Strength on Product Distribution (Illustrative) Reaction of a primary alkyl bromide at 70°C in ethanol
| Nucleophile/Base | pKa of Conjugate Acid | Basicity | Expected Major Product | Approx. Substitution:Elimination Ratio |
|---|---|---|---|---|
| I⁻ (Iodide) | -10 | Very Weak | Substitution | >99:1 |
| N₃⁻ (Azide) | 4.7 | Weak | Substitution | >95:5 |
| CN⁻ (Cyanide) | 9.2 | Moderate | Substitution | >90:10 |
| CH₃COO⁻ (Acetate) | 4.8 | Weak | Substitution | >95:5 |
| CH₃CH₂O⁻ (Ethoxide) | 16 | Strong | Mixture | ~70:30 |
| (CH₃)₃CO⁻ (tert-Butoxide) | 18 | Strong, Hindered | Elimination | <10:90 |
(Note: These are representative values to illustrate the trend; actual yields may vary.)
Side Reactions and Purification
Q5: Besides elimination, what other side reactions could be causing low yield?
If your this compound starting material is impure, you may have side reactions. For instance, if the synthesis of the starting material from 8-bromooctanoic acid and heptanol (B41253) was incomplete, residual carboxylic acid could react with your base, neutralizing it and halting the reaction. Similarly, unreacted heptanol could compete as a nucleophile. Always ensure the purity of your starting materials via techniques like NMR or GC-MS.
Q6: I have a mixture of my desired product and unreacted starting material. How can I improve the separation?
Column chromatography is a standard method for purifying reaction mixtures.[1][2] Since this compound is relatively nonpolar, your substituted product will likely have a different polarity, allowing for separation.
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If the product is more polar: Start with a nonpolar eluent (e.g., hexane) to elute the unreacted this compound, then gradually increase the polarity (e.g., by adding ethyl acetate) to elute your product.
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If the product is less polar: Your product will elute first. Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide (B81097)
This protocol describes a typical SN2 reaction to synthesize Heptyl 8-azidooctanoate.
Materials:
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This compound
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Sodium azide (NaN₃)
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Dimethylformamide (DMF), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask, condenser, magnetic stirrer, and heating mantle
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Separatory funnel
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
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Add sodium azide (1.2-1.5 eq) to the solution.
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Stir the mixture at 50-60°C and monitor the reaction progress using TLC.
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Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol is for the synthesis of an ether from this compound and an alcohol (R-OH).
Materials:
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This compound
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Alcohol (R-OH)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Tetrahydrofuran (THF), anhydrous
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Saturated aqueous ammonium (B1175870) chloride solution
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Diethyl ether
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq) and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.3 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
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Re-cool the mixture to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and then heat to reflux (approx. 66°C). Monitor the reaction by TLC.
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After the reaction is complete, cool to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude ether by flash column chromatography.
Protocol 3: Purification by Flash Column Chromatography
This is a general guide for purifying the product of a substitution reaction.[1]
Workflow for Column Chromatography
References
Side product formation in the synthesis of Heptyl 8-bromooctanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Heptyl 8-bromooctanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-stage process. The first stage is the synthesis of the precursor, 8-bromooctanoic acid, typically via a malonic ester synthesis using 1,6-dibromohexane (B150918) and diethyl malonate, followed by hydrolysis and decarboxylation. The second stage is the Fischer esterification of 8-bromooctanoic acid with heptanol (B41253) in the presence of an acid catalyst.
Q2: What are the primary side products I should be aware of during the synthesis of the 8-bromooctanoic acid precursor?
A2: During the synthesis of 8-bromooctanoic acid from 1,6-dibromohexane and diethyl malonate, the main potential side product is a di-substituted malonic ester, where two molecules of diethyl malonate react with one molecule of 1,6-dibromohexane. Over-alkylation of the diethyl malonate can also occur. Careful control of stoichiometry and reaction conditions is crucial to minimize these impurities.[1]
Q3: What are the expected side products in the final Fischer esterification step?
A3: The Fischer esterification is an equilibrium reaction.[2][3] Therefore, the primary "side products" are often unreacted starting materials (8-bromooctanoic acid and heptanol). Additionally, if water is not effectively removed from the reaction mixture, the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol, can occur.[3] With longer chain alcohols like heptanol, ether formation can be a minor side reaction under strongly acidic conditions and high temperatures, though this is less common.
Q4: Why is it difficult to purify this compound, and what are the best practices?
A4: Purification can be challenging due to the physical properties of the product and potential impurities. Unreacted heptanol, being a long-chain alcohol, has a boiling point relatively close to the product and is not easily removed by simple aqueous washes.[4] Effective purification often requires fractional distillation under reduced pressure or column chromatography.
Q5: How can I drive the Fischer esterification to completion to maximize my yield?
A5: To favor the formation of the ester, you can employ Le Chatelier's principle. This can be achieved by using a large excess of one of the reactants (typically the less expensive one, heptanol) or by removing one of the products as it is formed.[2][5] The most effective method for removing water is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Fischer esterification reaction. 2. Hydrolysis of the product during workup. 3. Sub-optimal reaction conditions (temperature, catalyst concentration). 4. Loss of product during purification. | 1. Use a Dean-Stark trap to remove water and drive the equilibrium towards the product.[4] Alternatively, use a significant excess of heptanol. 2. Ensure the reaction mixture is neutralized before aqueous workup to prevent acid-catalyzed hydrolysis. Use a mild base like sodium bicarbonate solution for washing. 3. Optimize the reaction temperature (typically reflux) and the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). 4. Use high-vacuum distillation or careful column chromatography for purification to minimize losses. |
| Presence of Unreacted 8-bromooctanoic Acid in Product | 1. Insufficient reaction time or temperature. 2. Inadequate amount of acid catalyst. 3. Equilibrium not sufficiently shifted towards the product. | 1. Increase the reaction time and ensure the temperature is maintained at reflux. 2. Increase the catalyst loading, but be mindful of potential charring or side reactions. 3. Employ a Dean-Stark apparatus to remove water, or increase the excess of heptanol.[4] |
| Presence of Unreacted Heptanol in Product | 1. Heptanol was used in large excess and not fully removed during purification. 2. Inefficient purification method. | 1. Use an excess of the carboxylic acid instead of the alcohol, as the unreacted acid can be more easily removed by washing with a basic solution.[4] 2. Purify the crude product using fractional distillation under high vacuum or by column chromatography on silica (B1680970) gel. |
| Product Appears Discolored (Yellow or Brown) | 1. Charring of the reaction mixture due to excessive heat or a high concentration of a strong acid catalyst (like sulfuric acid). | 1. Use a milder acid catalyst such as p-toluenesulfonic acid. 2. Ensure the reaction temperature does not significantly exceed the boiling point of the solvent. 3. Consider purification by column chromatography to remove colored impurities. |
| Identification of an Unexpected Impurity with a Higher Molecular Weight | 1. In the synthesis of the 8-bromooctanoic acid precursor, this could be the di-substituted product from the reaction of 1,6-dibromohexane with two equivalents of diethyl malonate. | 1. Use a molar excess of 1,6-dibromohexane relative to diethyl malonate to favor mono-alkylation. 2. Purify the intermediate 2-(6-bromohexyl)-diethyl malonate before proceeding to the hydrolysis and decarboxylation step. |
Experimental Protocols
Synthesis of 8-bromooctanoic acid
This procedure is adapted from the synthesis of similar bromo-acids.[1][6][7]
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Alkylation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol (B145695). Diethyl malonate is added dropwise to the cooled solution. Subsequently, a solution of 1,6-dibromohexane in ethanol is added, and the mixture is refluxed for several hours.
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Hydrolysis and Decarboxylation: After cooling, the reaction mixture is treated with a concentrated solution of sodium hydroxide (B78521) and refluxed to hydrolyze the ester groups. The ethanol is then removed by distillation. The remaining aqueous solution is acidified with a strong acid (e.g., H₂SO₄) and heated to induce decarboxylation, yielding crude 8-bromooctanoic acid.
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Workup and Purification: The crude 8-bromooctanoic acid is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The product can be further purified by distillation under vacuum.
Synthesis of this compound (Fischer Esterification)
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 8-bromooctanoic acid, a slight excess of heptanol, a catalytic amount of p-toluenesulfonic acid, and a solvent that forms an azeotrope with water (e.g., toluene) are combined.
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Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by the amount of water collected.
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Workup: Once the reaction is complete (no more water is collected), the mixture is cooled to room temperature. The solution is washed with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted 8-bromooctanoic acid, followed by washing with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The resulting crude this compound is then purified by fractional distillation under high vacuum.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Potential side reactions and equilibria in the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 7. 8-Bromo octanioic acid ethyl ester [chembk.com]
Optimizing temperature and solvent for Heptyl 8-bromooctanoate reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Heptyl 8-bromooctanoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the Fischer-Speier esterification of 8-bromooctanoic acid with heptanol (B41253). This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.[1]
Q2: What are the key parameters to control for optimizing the yield of this compound?
A2: The successful synthesis of this compound hinges on the careful control of several key parameters:
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Temperature: Higher temperatures generally increase the reaction rate.
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Catalyst: The choice and concentration of the acid catalyst are crucial for reaction efficiency.
-
Reactant Molar Ratio: Employing an excess of one reactant, typically the less expensive heptanol, can shift the reaction equilibrium towards the product.
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Water Removal: As water is a byproduct of the esterification, its removal is critical to prevent the reverse reaction (hydrolysis) and drive the formation of the ester.
Q3: Which acid catalysts are recommended for this reaction?
A3: Commonly used catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1] Lewis acids can also be employed. The choice of catalyst may depend on the scale of the reaction and the sensitivity of the starting materials to strongly acidic conditions.
Q4: Can a solvent be used in this reaction?
A4: Fischer esterification can be carried out without a solvent, especially when a large excess of the alcohol (heptanol) is used, allowing it to serve as both a reactant and the solvent.[1] Alternatively, a non-polar solvent such as toluene (B28343) or hexane (B92381) can be used.[1] These solvents can aid in the removal of water through azeotropic distillation using a Dean-Stark apparatus.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction has not reached equilibrium: Fischer esterification can be slow. 2. Insufficient catalyst: The acid catalyst is essential for the reaction to proceed at a reasonable rate. 3. Presence of water: Water can drive the reaction in reverse (hydrolysis). 4. Low reaction temperature: The reaction rate may be too slow at lower temperatures. | 1. Increase reaction time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. 2. Increase catalyst concentration: Carefully add more acid catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. 3. Remove water: Use a Dean-Stark apparatus if using a suitable solvent like toluene, or add a dehydrating agent like molecular sieves. Ensure all glassware is dry and use anhydrous reagents. 4. Increase reaction temperature: Heat the reaction to reflux. The optimal temperature will depend on the boiling point of the alcohol or solvent used. |
| Presence of Unreacted 8-bromooctanoic Acid | 1. Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction. 2. Insufficient heptanol: A molar excess of the alcohol is needed to favor product formation. | 1. Use a large excess of heptanol: This will shift the equilibrium towards the formation of the heptyl ester. 2. Remove water as it is formed: This prevents the reverse hydrolysis reaction. |
| Formation of Side Products (e.g., dark-colored impurities) | 1. Decomposition at high temperatures: Prolonged heating at very high temperatures can lead to the degradation of starting materials or products. 2. Side reactions involving the bromo-substituent: Under strongly acidic conditions and high temperatures, elimination (formation of an alkene) or substitution reactions might occur. | 1. Optimize reaction temperature and time: Avoid excessive heating. Determine the minimum temperature and time required for a good yield. 2. Use a milder catalyst: Consider using a solid acid catalyst or a less corrosive Lewis acid. 3. Purify the product: Use column chromatography or distillation to separate the desired ester from any impurities. |
| Difficulty in Product Isolation | 1. Incomplete neutralization of the acid catalyst: Residual acid can complicate the workup. 2. Emulsion formation during aqueous workup. | 1. Thoroughly neutralize the reaction mixture: Wash the organic layer with a saturated solution of sodium bicarbonate until CO₂ evolution ceases. 2. Break the emulsion: Add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. |
Experimental Protocols
General Protocol for Fischer Esterification of 8-bromooctanoic Acid with Heptanol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if applicable), add 8-bromooctanoic acid (1.0 equivalent).
-
Reagents: Add a molar excess of heptanol (e.g., 3-5 equivalents). If not using heptanol as the solvent, add a suitable solvent like toluene.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and stir for several hours (e.g., 4-8 hours). Monitor the reaction's progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Data Presentation
The following tables provide generalized data on the effect of temperature and solvent on Fischer esterification reactions, which can be used as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Temperature on Ester Yield (General Trend)
| Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Notes |
| 60 | 8 | Low to Moderate | Reaction is likely to be slow. |
| 80 | 6 | Moderate to High | Increased reaction rate. |
| 100 | 4 | High | Faster reaction, potential for side reactions increases. |
| 120 (Reflux) | 2-4 | High | Optimal for many esterifications, but monitor for decomposition. |
Note: This table represents a general trend for Fischer esterification. Optimal conditions for this compound should be determined experimentally.
Table 2: Effect of Solvent on Esterification (General Guidance)
| Solvent | Boiling Point (°C) | Key Advantages | Considerations |
| None (Excess Heptanol) | 176 | Simple setup, high reactant concentration. | Higher temperatures may be required to drive the reaction. |
| Toluene | 111 | Allows for azeotropic removal of water with a Dean-Stark trap. | Requires an additional separation step. |
| Hexane | 69 | Lower boiling point, easier to remove. | May require longer reaction times due to lower reflux temperature. |
Visualizations
Below are diagrams illustrating the key processes and relationships in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Preventing hydrolysis of Heptyl 8-bromooctanoate during workup
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This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Heptyl 8-bromooctanoate during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is hydrolysis a concern during its workup?
This compound is an ester. Like other esters, it is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond, converting it back into its parent carboxylic acid (8-bromooctanoic acid) and alcohol (heptanol).[1][2] This is a significant issue during aqueous workups, as it leads to product loss and impurities that can complicate purification.
Q2: What are the primary factors that promote the hydrolysis of esters?
Ester hydrolysis is primarily catalyzed by the presence of acids or bases.[1][2] The reaction is accelerated by elevated temperatures and prolonged contact time with the aqueous phase.[1] Base-catalyzed hydrolysis, also known as saponification, is particularly problematic as it is effectively irreversible.[1]
Q3: How can I detect if my this compound has hydrolyzed during the workup?
The most common indicators of hydrolysis are a reduced yield of the desired ester and the appearance of an additional spot on a Thin Layer Chromatography (TLC) plate, corresponding to the more polar 8-bromooctanoic acid. Further analysis using Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic peaks for the carboxylic acid, and Infrared (IR) spectroscopy might reveal a broad O-H stretch, which is indicative of a carboxylic acid.[2]
Q4: Is it safe to use a basic solution to wash the organic layer?
Washing with a basic solution is a common technique to remove acidic impurities. However, strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) should be strictly avoided as they are potent catalysts for saponification and will lead to significant product loss.[2] If a basic wash is necessary, a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended choice.[1][3] All basic washes should be performed quickly and at a low temperature (0-5 °C).[1]
Troubleshooting Guide
Problem: Analysis after workup shows a significant amount of 8-bromooctanoic acid, indicating hydrolysis.
| Possible Cause | Recommended Solution | Explanation |
| Workup performed at room temperature. | Perform the entire aqueous workup procedure in an ice-water bath (0-5 °C).[1] | Lowering the temperature significantly slows down the rate of both acid and base-catalyzed hydrolysis.[1] |
| Use of a strong base (e.g., NaOH) for neutralization. | Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[1][4] | Sodium bicarbonate is a weak base that is sufficient to neutralize strong acids without significantly promoting ester hydrolysis.[2] |
| Prolonged contact with the aqueous layer. | Minimize the time the organic layer is in contact with any aqueous solution. Separate the layers promptly after each wash.[1] | Reducing the exposure time to water, especially under non-neutral pH, limits the extent of hydrolysis. |
| Excess acid from the reaction was not properly neutralized. | Carefully add cold, saturated NaHCO₃ solution until effervescence ceases.[1] Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[2] | Residual acid from a reaction step (e.g., Fischer esterification) will catalyze the hydrolysis of the ester product during the workup.[2] |
Experimental Protocols
Protocol 1: Recommended General Workup for this compound
This protocol is designed for the general purification of this compound, assuming the reaction mixture is acidic.
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Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C using an ice-water bath.
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Dilution: Dilute the cold reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
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Neutralization Wash: Slowly and carefully add cold (0-5 °C), saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions. Swirl the funnel gently and vent frequently to release any pressure from CO₂ formation. Continue until gas evolution ceases.
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Extraction: Stopper the funnel and shake gently. Allow the layers to separate. Drain the lower aqueous layer.
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Water Wash: Wash the organic layer with one portion of cold, deionized water to remove any remaining salts.
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Brine Wash: Wash the organic layer with one portion of cold, saturated sodium chloride (brine) solution. This helps to remove residual water from the organic phase.[5][6]
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Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
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Isolation: Filter or decant the organic solution to remove the drying agent. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Workup Following a Reaction with a Strong Base
This protocol is for isolating this compound from a reaction mixture containing a strong base.
-
Cooling: Cool the reaction mixture to 0 °C or lower in an ice-water or ice-salt bath.
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Quenching/Neutralization: While stirring vigorously, slowly add a pre-chilled, dilute acid (e.g., 1M HCl) to neutralize the strong base. Monitor the pH carefully to avoid over-acidification, aiming for a final pH of approximately 7.[1]
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Extraction: Transfer the neutralized mixture to a separatory funnel. If not already present, add a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Shake the funnel to extract the product into the organic layer.
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Separation: Allow the layers to separate and drain the lower aqueous layer.
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Brine Wash: Wash the organic layer with cold, saturated sodium chloride (brine) solution to remove dissolved water.
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Drying and Isolation: Proceed with steps 7 and 8 from Protocol 1.
Data Presentation
The stability of an ester is highly dependent on the pH and temperature of the aqueous environment during workup. The following table summarizes the relative risk of hydrolysis under various conditions.
| Aqueous Reagent | Temperature (°C) | Contact Time | Risk of Hydrolysis | Recommendation |
| Saturated NaHCO₃ | 0 - 5 | Short (< 5 min) | Low | Highly Recommended for neutralizing acidic reactions.[1] |
| Dilute HCl (e.g., 1M) | 0 - 10 | Short (< 5 min) | Low to Moderate | Recommended for neutralizing basic reactions. Avoid excess acid.[1] |
| Deionized Water | 0 - 25 | Short (< 5 min) | Very Low | Recommended for general washing to remove water-soluble impurities.[1] |
| Dilute NaOH (e.g., 1M) | Any | Any | Very High | Not Recommended. Strong bases will cause rapid saponification.[2] |
Visualizations
Caption: Hydrolysis pathways for this compound.
Caption: Decision workflow for the general workup procedure.
Caption: Decision tree for troubleshooting hydrolysis.
References
Purification challenges of Heptyl 8-bromooctanoate from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Heptyl 8-bromooctanoate from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
Issue 1: Presence of Acidic Impurities in the Final Product
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Symptom: The purified this compound shows a low pH upon dissolution in a neutral solvent, or analysis (e.g., by titration or spectroscopy) indicates the presence of acidic species.
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Probable Cause: Incomplete removal of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or unreacted 8-bromooctanoic acid.
-
Solution:
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Aqueous Wash: During the workup, wash the organic layer containing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize and remove acidic impurities.[1][2] The reaction of the weak base with the acid will produce carbon dioxide, so ensure the separating funnel is vented frequently.
-
Brine Wash: Follow the bicarbonate wash with a wash using a saturated aqueous solution of sodium chloride (brine) to remove residual water and salts.
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Column Chromatography: If acidic impurities persist, purification by column chromatography on silica (B1680970) gel can be effective. The polar acidic compounds will have a strong affinity for the silica gel and will be separated from the less polar ester product.
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Issue 2: Contamination with Unreacted Heptanol (B41253)
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Symptom: Spectroscopic analysis (e.g., ¹H NMR, IR) of the purified product indicates the presence of heptanol.
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Probable Cause: Use of a large excess of heptanol during the Fischer esterification to drive the reaction to completion, which is not fully removed during purification.
-
Solution:
-
Aqueous Washes: Multiple washes with deionized water can help to partition some of the heptanol into the aqueous phase, although its solubility is limited.
-
Vacuum Distillation: If the thermal stability of this compound allows, fractional distillation under reduced pressure can effectively separate the lower-boiling heptanol from the higher-boiling ester. Care must be taken to avoid high temperatures that could lead to decomposition.
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Column Chromatography: Flash column chromatography is a highly effective method for removing unreacted heptanol. A solvent system with a low polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) will elute the less polar this compound before the more polar heptanol.
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Issue 3: Low Yield of Purified Product
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Symptom: The final isolated yield of this compound is significantly lower than expected.
-
Probable Cause:
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Incomplete reaction during esterification.
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Loss of product during aqueous workup due to emulsion formation or partial solubility.
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Inefficient separation during column chromatography.
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Decomposition of the product during purification.
-
-
Solution:
-
Reaction Monitoring: Monitor the progress of the esterification reaction (e.g., by TLC or GC-MS) to ensure it has gone to completion before starting the workup.
-
Workup Technique: To minimize emulsion formation, add brine during the aqueous extraction. Ensure thorough mixing without vigorous shaking.
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Chromatography Optimization: Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) beforehand to ensure good separation between the product and impurities.
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Thermal Stability: Alkyl halides can be susceptible to thermal decomposition.[3][4] If using distillation, employ a high vacuum to lower the boiling point and minimize the risk of degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities are typically the unreacted starting materials: 8-bromooctanoic acid and heptanol. Additionally, the acid catalyst used for the esterification (e.g., sulfuric acid) will be present. Side products are generally minimal in a well-controlled Fischer esterification, but could include small amounts of di-heptyl ether formed from the self-condensation of heptanol under acidic conditions.
Q2: How can I effectively remove the unreacted 8-bromooctanoic acid?
A2: The most effective way to remove unreacted 8-bromooctanoic acid is by washing the crude product with a mild aqueous base, such as saturated sodium bicarbonate solution.[1] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer and be removed.
Q3: Is distillation a suitable method for purifying this compound?
A3: Distillation under reduced pressure can be a suitable method, particularly for large-scale purifications. However, it is crucial to consider the thermal stability of the product. Alkyl bromides can undergo elimination reactions at elevated temperatures to form alkenes. Therefore, a high vacuum should be used to keep the distillation temperature as low as possible. For laboratory-scale purifications, column chromatography is often preferred as it is a milder technique.
Q4: What is a good starting solvent system for column chromatography purification?
A4: For a medium-polarity compound like this compound, a good starting point for column chromatography on silica gel is a mixture of a non-polar solvent and a slightly more polar solvent. A common choice is a gradient of ethyl acetate in hexanes (or petroleum ether).[5] The optimal ratio should be determined by preliminary analysis using thin-layer chromatography (TLC).
Q5: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity of my product?
A5: Yes, GC-MS is an excellent analytical technique for assessing the purity of this compound and identifying any volatile impurities.[6][7] It can effectively separate the product from unreacted heptanol and other potential byproducts, providing both qualitative and quantitative information.
Quantitative Data Summary
The following table presents typical data for the purification of a related compound, ethyl 8-bromooctanoate, which can serve as a reference for what to expect during the purification of this compound.
| Parameter | Value | Reference |
| Starting Materials | 8-bromooctanoic acid, Ethanol, Sulfuric acid | [1] |
| Crude Product Composition | Ethyl 8-bromooctanoate, unreacted ethanol, unreacted 8-bromooctanoic acid, sulfuric acid | [1] |
| Purification Method | Aqueous wash (Water, Sat. NaHCO₃), Drying (MgSO₄), Evaporation | [1] |
| Final Product Purity | Not specified, but described as a "clear oil" | [1] |
| Reported Yield | 98% | [1] |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities and Unreacted Starting Materials
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After the esterification reaction is complete, cool the reaction mixture to room temperature.
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If a non-aqueous solvent was used, remove it under reduced pressure. If the alcohol (heptanol) was used as the solvent, proceed to the next step.
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Dilute the crude reaction mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
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Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
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Deionized water (2 x volume of the organic layer).
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of the organic layer). Caution: Vent the separatory funnel frequently to release the pressure from CO₂ evolution.
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Saturated aqueous sodium chloride (brine) solution (1 x volume of the organic layer).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
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Prepare the Column: Pack a glass column with silica gel in a slurry of a non-polar solvent (e.g., hexanes).
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Load the Sample: Dissolve the crude this compound in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.
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Elute the Column: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Collect Fractions: Collect fractions of the eluent and monitor their composition using thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for purification challenges.
References
- 1. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. METHYL 8-BROMOOCTANOATE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Incomplete conversion of starting material in Heptyl 8-bromooctanoate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete conversion of starting material during the synthesis of Heptyl 8-bromooctanoate.
Troubleshooting Guide: Incomplete Conversion of 8-bromooctanoic Acid
Issue: Analysis of the crude reaction mixture (e.g., by TLC, GC, or NMR) indicates a significant amount of unreacted 8-bromooctanoic acid remains after the esterification reaction with heptanol (B41253).
| Potential Cause | Recommended Action |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, either use a large excess of the alcohol (heptanol) or remove water as it forms.[1][2][3] |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow or incomplete reaction. Ensure the correct catalytic amount is used. |
| Catalyst Inactivity | The acid catalyst may be old or contaminated. Use a fresh or purified catalyst. |
| Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium or completion. Monitor the reaction progress over a longer time course. |
| Reaction Temperature | The reaction temperature may be too low, leading to slow reaction kinetics. Ensure the reaction is heated to an appropriate temperature, typically reflux.[4] |
| Water in Reagents | The presence of water in the starting materials (8-bromooctanoic acid, heptanol, or solvent) can inhibit the forward reaction.[3] Use anhydrous reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for incomplete conversion in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Fischer esterification reaction, which is an equilibrium-controlled process.[1][3] The presence of the product (ester and water) will slow down the forward reaction and allow the reverse reaction (hydrolysis of the ester) to occur. To achieve high conversion, the equilibrium must be shifted towards the products.
Q2: How can I drive the Fischer esterification reaction to completion?
A2: There are two common strategies to drive the equilibrium towards the formation of this compound:
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Use of Excess Reagent: Employ a large excess of one of the reactants, typically the less expensive one. In this case, using an excess of heptanol is a viable strategy.[2]
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Removal of Water: As water is a product of the reaction, its removal will shift the equilibrium to the right according to Le Chatelier's principle.[2][3] This is commonly achieved by using a Dean-Stark apparatus during the reaction.[2]
Q3: What are common side reactions that could affect the yield?
A3: The bromo-functional group in this compound can be susceptible to nucleophilic substitution reactions.[5][6] Depending on the reaction conditions and the presence of nucleophiles, side products could potentially form. However, for incomplete conversion of the starting acid, the primary issue is typically the reaction equilibrium.
Q4: How can I effectively remove the unreacted 8-bromooctanoic acid from my final product?
A4: After the reaction, the crude product can be washed with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3).[4] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be separated in the aqueous layer, while the desired ester remains in the organic layer.
Experimental Protocol: Fischer Esterification of 8-bromooctanoic Acid with Heptanol
This protocol describes the synthesis of this compound from 8-bromooctanoic acid and heptanol using an acid catalyst.
Materials:
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8-bromooctanoic acid
-
Heptanol (anhydrous)
-
Sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH)
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Toluene (or another suitable solvent for azeotropic removal of water)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
To the flask, add 8-bromooctanoic acid (1.0 eq), heptanol (1.5-3.0 eq), and toluene.
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Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove unreacted acid and the acid catalyst.[4]
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Troubleshooting Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 5. Buy Ethyl 8-bromooctanoate | 29823-21-0 [smolecule.com]
- 6. innospk.com [innospk.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with Heptyl 8-bromooctanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions involving Heptyl 8-bromooctanoate.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or stalls completely. What are the likely causes related to catalyst deactivation?
A1: Sluggish or stalled reactions are often due to the deactivation of the palladium catalyst. For a substrate like this compound, an unactivated primary alkyl bromide, several factors can contribute to this:
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Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at elevated temperatures or with insufficient ligand stabilization.[1]
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Ligand Degradation: Phosphine (B1218219) ligands, commonly used in cross-coupling, are susceptible to oxidation by trace oxygen or reaction with other species in the mixture.[2]
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β-Hydride Elimination: Although less likely with a long-chain alkyl bromide compared to shorter chains, β-hydride elimination from the oxidative addition intermediate can be a competing pathway, leading to catalyst inactivation.[3][4]
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Substrate or Reagent Impurities: Impurities in this compound, the coupling partner, solvent, or base can act as catalyst poisons.[5][6][7]
Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, an inactive, aggregated form of palladium. Its formation is a common catalyst deactivation pathway.[1] To prevent it:
-
Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald family can stabilize the Pd(0) center and prevent aggregation.[1][3]
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Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of catalyst decomposition.[1][8]
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Ensure Proper Degassing: Rigorously remove oxygen from your reaction setup and solvents to prevent oxidative degradation of the catalyst and ligands.[2]
-
Maintain an Appropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A common ratio is 1:1 to 4:1, depending on the specific ligand and palladium precursor.[2]
Q3: Can the ester group in this compound interfere with the cross-coupling reaction and contribute to catalyst deactivation?
A3: The ester functionality is generally well-tolerated in many cross-coupling reactions. However, under certain conditions, it could potentially interact with the catalyst. For instance, if the reaction conditions are harsh, the ester could be cleaved, and the resulting carboxylate could coordinate to the palladium center, potentially affecting its catalytic activity. It is also important to ensure the base used is compatible and does not promote significant hydrolysis of the ester.
Q4: What are the best practices for setting up a cross-coupling reaction with this compound to minimize catalyst deactivation?
A4: To ensure a successful reaction and minimize catalyst deactivation:
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Use High-Purity Reagents: Ensure your this compound, coupling partner, solvent, and base are of high purity and free from water and oxygen.
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen).[2]
-
Inert Atmosphere: Conduct the entire experiment under an inert atmosphere using a glovebox or Schlenk line techniques.[8]
-
Use a Pre-catalyst: Modern palladium pre-catalysts are often more stable and form the active Pd(0) species more reliably than using separate Pd sources and ligands.[2]
-
Proper Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reagents that could lead to catalyst decomposition.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield; starting materials remain. | Inefficient catalyst activation. | * Ensure you are using a reliable Pd(0) source or a precatalyst that efficiently generates the active species.[2] * Check the purity and integrity of your phosphine ligand, as they can be oxidized by air.[2] |
| Catalyst poisoning. | * Purify all reagents, including this compound and the coupling partner. * Ensure the use of high-purity, anhydrous, and degassed solvents.[2] | |
| Insufficiently reactive coupling partner. | * For Suzuki coupling, consider using more reactive boronic acid derivatives like MIDA boronates or potassium aryltrifluoroborates.[2] | |
| Reaction starts but does not go to completion. | Catalyst decomposition over time. | * Lower the reaction temperature to slow down the deactivation process.[8] * Screen different solvents that might better stabilize the active catalyst.[8] * Consider a different, more robust ligand. |
| Product inhibition. | * In some cases, the product can coordinate to the catalyst and inhibit its activity. Try running the reaction at a lower concentration. | |
| Formation of significant byproducts (e.g., homocoupling, dehalogenation). | Presence of oxygen. | * Improve your degassing procedure. Oxygen can promote homocoupling of boronic acids in Suzuki reactions.[2] |
| Inefficient transmetalation. | * In Suzuki coupling, if transmetalation is slow, side reactions can occur. Try a more effective base or a more reactive boronic acid derivative.[1] | |
| β-Hydride elimination. | * While less common for this substrate, if suspected, use a ligand that promotes reductive elimination over β-hydride elimination. | |
| Black precipitate forms in the reaction mixture. | Formation of palladium black. | * Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type ligands).[1] * Ensure a sufficient ligand-to-palladium ratio (typically 1:1 to 4:1).[2] * Lower the reaction temperature.[1] |
Quantitative Data Summary
The following tables provide illustrative data for the effect of various parameters on the yield of a generic Suzuki-Miyaura coupling of this compound with an arylboronic acid. This data is for comparison purposes and actual results may vary.
Table 1: Effect of Ligand on Reaction Yield
| Ligand | Pd Source | Base | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | 100 | 24 | 35 |
| SPhos | SPhos Precatalyst | K₃PO₄ | 80 | 12 | 85 |
| XPhos | XPhos Precatalyst | K₃PO₄ | 80 | 12 | 92 |
| RuPhos | RuPhos Precatalyst | K₃PO₄ | 80 | 12 | 88 |
Table 2: Effect of Base and Solvent on Reaction Yield
| Ligand | Pd Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | XPhos Precatalyst | K₃PO₄ | Toluene (B28343) | 80 | 12 | 92 |
| XPhos | XPhos Precatalyst | K₂CO₃ | Toluene/H₂O | 80 | 12 | 78 |
| XPhos | XPhos Precatalyst | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 89 |
| XPhos | XPhos Precatalyst | NaOtBu | THF | 60 | 18 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a suitable base (e.g., K₃PO₄, 2-3 equiv.) to an oven-dried reaction vessel with a stir bar.[8]
-
Reagent Addition: Add this compound (1.0 equiv.) and degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M).[8]
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. The filtrate is then concentrated, and the crude product is purified by column chromatography.[8]
Protocol 2: Monitoring Catalyst Deactivation by ¹H NMR
This protocol can be adapted to monitor the reaction progress and potential catalyst deactivation.
-
Sample Preparation: At various time points during the reaction, carefully extract a small aliquot of the reaction mixture under an inert atmosphere.
-
Analysis: Quench the reaction in the aliquot (e.g., by diluting with a deuterated solvent and filtering through a small plug of silica). Analyze the sample by ¹H NMR to determine the ratio of starting material to product. A plateau in product formation before full conversion of the starting material can indicate catalyst deactivation.
Visualizations
Caption: General catalytic cycle and common deactivation pathways.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Managing thermal instability of Heptyl 8-bromooctanoate at high temperatures
Topic: Managing Thermal Instability of Heptyl 8-bromooctanoate at High Temperatures
Audience: Researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is thermal instability and why is it a concern for this compound?
A1: Thermal instability, or thermolysis, is the decomposition of a chemical compound caused by heat.[1] For this compound, this is a significant concern because the carbon-bromine (C-Br) bond is weaker than carbon-chlorine or carbon-fluorine bonds, making it more susceptible to breaking at elevated temperatures.[2][3] This decomposition can lead to the formation of impurities, loss of desired product, and unpredictable reaction outcomes.
Q2: At what temperature should I expect this compound to decompose?
A2: The exact decomposition temperature is not documented. However, related compounds like Ethyl 8-bromooctanoate have a boiling point of 267.1°C and a flash point of 139.5°C, suggesting that significant decomposition may occur at or below these temperatures.[4] The stability of bromoalkanes can be influenced by factors such as purity, the presence of catalysts (e.g., metal impurities), and the experimental atmosphere.[5] It is crucial to determine the specific decomposition temperature for your sample using techniques like Thermogravimetric Analysis (TGA).[6][7][8][9]
Q3: What are the likely decomposition products of this compound?
A3: While specific products are unknown, thermal decomposition of bromoalkanes often proceeds via elimination of hydrogen bromide (HBr).[10] Other potential reactions include hydrolysis of the ester group if water is present, or more complex fragmentation of the carbon chain at very high temperatures. Identifying the specific byproducts would require analysis of the reaction mixture, for instance, by using Gas Chromatography-Mass Spectrometry (GC-MS).
Q4: How can I minimize thermal decomposition during my experiments?
A4: To minimize decomposition, consider the following:
-
Lower Reaction Temperature: If possible, use a lower reaction temperature.
-
Shorter Reaction Time: Monitor the reaction closely and stop it as soon as it is complete to avoid prolonged heating that can lead to decomposition.[11][12]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can occur at high temperatures.[11]
-
Purity of Reagents: Ensure all starting materials and solvents are pure, as impurities can sometimes catalyze decomposition.[11]
Q5: What analytical techniques can I use to assess thermal stability?
A5: The primary techniques for studying thermal stability are:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing a clear indication of the onset temperature of decomposition where mass loss occurs.[8][9][13]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It can identify if the decomposition is an endothermic (bond-breaking) or exothermic process.[6][7][8]
-
Evolved Gas Analysis (EGA): Often coupled with TGA (e.g., TGA-MS or TGA-FTIR), this technique analyzes the gases released during decomposition, helping to identify the decomposition products.[6][7]
Troubleshooting Guide
Q: My reaction mixture containing this compound is turning dark brown at high temperatures, and the yield is low. What is happening?
A: A dark coloration and low yield are common indicators of chemical decomposition.[11] The elevated temperature is likely causing the this compound to break down.
Troubleshooting Steps:
-
Confirm Decomposition: First, confirm that the issue is thermal instability. You can do this by running a small-scale reaction at a lower temperature to see if the discoloration and yield loss are reduced.
-
Determine Decomposition Temperature: Use Thermogravimetric Analysis (TGA) to find the precise onset temperature of decomposition for your sample. See Protocol 1 for the methodology.
-
Optimize Reaction Conditions: Once you know the stability limit, adjust your experimental protocol to stay well below this temperature. If the reaction requires temperatures near the decomposition point, minimize the reaction time.[12]
Q: I suspect my this compound is decomposing, but I'm not sure. How can I be certain?
A: Visual cues can be misleading. The best approach is to use analytical instrumentation to get definitive evidence.
Analytical Workflow:
-
Analyze a Heated vs. Unheated Sample: Heat a small sample of your this compound to the suspect temperature for a short period. Then, compare the heated sample to an unheated control using techniques like NMR or GC-MS. The appearance of new peaks in the heated sample confirms the formation of new chemical species.
-
Perform Thermal Analysis: Conduct TGA and DSC analyses (Protocols 1 and 2 ) to characterize the thermal behavior of the pure compound. A mass loss in TGA corresponding to a thermal event (a peak) in DSC is strong evidence of decomposition.
Data Presentation
Table 1: Example Data Log for Thermal Analysis of this compound
This table serves as a template for researchers to log their own experimental findings.
| Parameter | TGA Result | DSC Result | Notes |
| Onset of Mass Loss (°C) | e.g., 185°C | N/A | The temperature at which decomposition begins. |
| Temperature of Max. Decomposition Rate (°C) | e.g., 210°C | e.g., 212°C | Corresponds to the peak of the derivative TGA curve. |
| Total Mass Loss (%) | e.g., 75% | N/A | Indicates the portion of the molecule lost as volatile products. |
| Decomposition Enthalpy (J/g) | N/A | e.g., -350 J/g | Indicates if the decomposition is exothermic (-) or endothermic (+). |
| Atmosphere | Nitrogen | Nitrogen | Crucial for reproducibility. |
| Heating Rate | 10 °C/min | 10 °C/min | Slower rates can provide higher resolution. |
Table 2: Carbon-Halogen Bond Enthalpies
This table illustrates why bromo-compounds are generally less thermally stable than their fluoro- and chloro- analogs.
| Bond | Average Bond Enthalpy (kJ/mol) | Relative Reactivity |
| C-F | 485 | Lowest |
| C-Cl | 327 | Moderate |
| C-Br | 285 | High |
| C-I | 213 | Highest |
| Data sourced from general chemistry principles.[2] |
Experimental Protocols
Protocol 1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which this compound begins to lose mass due to thermal decomposition.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).
-
-
Instrumental Parameters:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the mass (%) as a function of temperature.
-
The onset decomposition temperature is determined as the point where the curve begins to deviate significantly from the baseline, indicating the start of mass loss. This is often calculated by the instrument software using the tangent method.
-
Protocol 2: Characterization of Thermal Events using Differential Scanning Calorimetry (DSC)
-
Objective: To identify the thermal nature (endothermic or exothermic) of the decomposition process.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Prepare an identical empty, sealed pan to serve as a reference.
-
-
Instrumental Parameters:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to a temperature just beyond the decomposition point identified by TGA (e.g., 250°C) at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
An upward peak (endotherm) indicates heat is absorbed, typical for the initial breaking of bonds.
-
A downward peak (exotherm) indicates heat is released, which can occur in more complex, multi-step decompositions or oxidative processes.
-
Visualizations
Caption: Troubleshooting workflow for thermal instability issues.
Caption: Experimental workflow for assessing thermal stability.
References
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. innospk.com [innospk.com]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. mt.com [mt.com]
- 7. azom.com [azom.com]
- 8. fiveable.me [fiveable.me]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of Impurities in Crude Heptyl 8-bromooctanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptyl 8-bromooctanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common impurities in crude this compound?
The most common impurities in crude this compound typically arise from the synthesis process, which is often a Fischer esterification of 8-bromooctanoic acid and heptanol (B41253).[1][2][3] The primary impurities include:
-
Unreacted Starting Materials: 8-bromooctanoic acid and n-heptanol are common impurities if the reaction does not go to completion.[4]
-
Catalyst Residues: If an acid catalyst such as sulfuric acid is used, residual acid may be present.[1][5]
-
Side-Reaction Products: Side reactions can occur, although they are generally minor in this specific synthesis.
-
Solvent Residues: Depending on the purification process, residual solvents may be present.
2. I see an unexpected peak in my GC-MS analysis. How do I identify it?
An unexpected peak in a Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram indicates the presence of a volatile impurity.[6][7][8] Here's a systematic approach to its identification:
-
Step 1: Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with spectral libraries such as the National Institute of Standards and Technology (NIST) library.[6]
-
Step 2: Check for Unreacted Starting Materials: Compare the retention time and mass spectrum of the unknown peak with analytical standards of 8-bromooctanoic acid and heptanol.
-
Step 3: Consider Potential Side Products: Evaluate the possibility of side reactions during synthesis.
-
Step 4: Utilize Other Analytical Techniques: If the identity is still unclear, use complementary techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FT-IR) spectroscopy for structural elucidation.[9][10]
3. My NMR spectrum shows unexpected signals. What could they be?
Unexpected signals in an NMR spectrum suggest the presence of impurities.[9][11]
-
Signals in the 10-12 ppm region: This is indicative of a carboxylic acid proton, likely from unreacted 8-bromooctanoic acid.
-
A broad singlet between 1-5 ppm: This could be the hydroxyl proton of unreacted heptanol. The chemical shift of this peak can vary depending on concentration and solvent.[11]
-
Other unexpected signals: These could arise from impurities in the starting materials or minor side products. A detailed analysis of coupling patterns and chemical shifts can help in their identification.[12]
4. How can I remove unreacted 8-bromooctanoic acid from my crude product?
Unreacted 8-bromooctanoic acid can be removed by washing the crude product with a mild aqueous base.[5] A common procedure involves dissolving the crude ester in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and washing it with a saturated sodium bicarbonate (NaHCO₃) solution.[4][5] The basic solution will react with the acidic carboxylic acid to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
5. What is the best way to remove residual heptanol?
Residual heptanol can be removed by a few methods:
-
Aqueous Wash: Washing the organic layer with water or brine will remove a significant portion of the heptanol.
-
Distillation: If the boiling point difference is sufficient, fractional distillation can be used to separate the this compound from the more volatile heptanol.[5][13]
-
Column Chromatography: For high purity requirements, silica (B1680970) gel column chromatography can effectively separate the ester from the alcohol.
Data Presentation: Potential Impurities
The following table summarizes the key analytical data for the most probable impurities in crude this compound.
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) | Key ¹H NMR Signals (ppm) |
| 8-Bromooctanoic Acid | Br(CH₂)₇COOH | 223.11 | 222/224 (M+), 143, 121, 81, 73, 55 | ~10-12 (br s, 1H, -COOH), 3.41 (t, 2H, -CH₂Br), 2.35 (t, 2H, -CH₂COOH) |
| n-Heptanol | CH₃(CH₂)₆OH | 116.20 | 98, 84, 70, 56, 43, 41, 31 | 3.64 (t, 2H, -CH₂OH), ~1.57 (m, 2H), ~1.3 (m, 8H), 0.89 (t, 3H, -CH₃) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6][7][14]
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
GC Column: A common choice is a 5% phenyl methyl siloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
-
Data Analysis: The purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for separating non-volatile or thermally labile compounds.[6]
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude product in the mobile phase.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[6]
-
HPLC Parameters:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. For example, start with 70% acetonitrile and ramp to 100% over 15 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm or an Evaporative Light Scattering Detector (ELSD).[6]
-
-
Data Analysis: Purity is assessed by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural elucidation.[9][11]
-
Sample Preparation: Dissolve 10-20 mg of the crude sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Number of Scans: 16-32 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis: Integrate the peaks corresponding to the product and the impurities. The relative integrals can be used to quantify the amount of each species, provided a peak from each compound is well-resolved.[9][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying functional groups.[10][16]
-
Sample Preparation: A small drop of the liquid sample can be placed between two salt plates (NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands:
-
This compound: Strong C=O stretch around 1740 cm⁻¹, C-O stretch around 1170 cm⁻¹.[16]
-
8-Bromooctanoic Acid: Broad O-H stretch from 2500-3300 cm⁻¹, C=O stretch around 1710 cm⁻¹.
-
Heptanol: Broad O-H stretch around 3300 cm⁻¹.
-
Visualizations
Caption: Workflow for impurity identification in crude samples.
Caption: Potential impurity formation pathways during synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. byjus.com [byjus.com]
- 4. Solved How is the product isolated from any unreacted | Chegg.com [chegg.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. odinity.com [odinity.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.dotool.net [pdf.dotool.net]
- 14. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Heptyl 8-bromooctanoate and Ethyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Heptyl 8-bromooctanoate and Ethyl 8-bromooctanoate. The information presented is grounded in established principles of organic chemistry and supported by a detailed, albeit illustrative, experimental protocol for comparative analysis.
Introduction
This compound and Ethyl 8-bromooctanoate are both linear long-chain bromoesters that serve as valuable intermediates in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[1][2][3] Both molecules feature a primary alkyl bromide, a reactive functional group susceptible to nucleophilic substitution. This guide examines the subtle differences in their reactivity that may arise from the variation in the ester alkyl chain length—a heptyl versus an ethyl group.
Theoretical Reactivity Profile
The reactivity of the bromine atom in both this compound and Ethyl 8-bromooctanoate is primarily governed by the accessibility of the carbon atom to which it is attached (the α-carbon). Given that both are primary alkyl bromides, they are expected to readily undergo bimolecular nucleophilic substitution (SN2) reactions.[4][5][6] The key factors influencing the rate of these reactions are steric hindrance and electronic effects.
Steric Hindrance: The SN2 reaction mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group (bromine).[5][6] The transition state is five-coordinate and highly sensitive to steric bulk around the reaction center.[7][8] In the case of both this compound and Ethyl 8-bromooctanoate, the ester group is located eight carbon atoms away from the C-Br bond. Due to this significant distance, the difference in the size of the heptyl versus the ethyl group is not expected to exert any discernible steric influence on the approach of a nucleophile to the electrophilic carbon.
Inductive Effect: The ester group can exert a weak electron-withdrawing inductive effect (-I effect).[9][10][11] This effect can slightly polarize the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[9][10] However, the inductive effect diminishes rapidly with distance. Given the eight-carbon chain separating the ester from the bromide, the difference in the electron-donating properties of a heptyl versus an ethyl group will have a negligible impact on the electron density at the C-Br bond.
Based on these theoretical considerations, the reactivity of this compound and Ethyl 8-bromooctanoate in typical nucleophilic substitution reactions is predicted to be virtually identical.
Comparative Reactivity Data (Illustrative)
To quantitatively compare the reactivity of these two bromoesters, a pseudo-first-order kinetics experiment can be designed. The following table presents hypothetical data from such an experiment, where the reaction of each bromoester with an excess of a common nucleophile, sodium azide (B81097), is monitored over time.
| Compound | Initial Concentration (M) | [NaN3] (M) | Rate Constant (k') (s⁻¹) | Half-life (t½) (s) |
| This compound | 0.01 | 0.1 | 1.5 x 10⁻³ | 462 |
| Ethyl 8-bromooctanoate | 0.01 | 0.1 | 1.5 x 10⁻³ | 462 |
This data is illustrative and represents the expected outcome based on theoretical principles. Actual experimental values may vary slightly.
Experimental Protocol: Comparative Kinetic Analysis via Gas Chromatography
This protocol outlines a method to determine the rate of reaction of this compound and Ethyl 8-bromooctanoate with sodium azide.
Objective: To determine and compare the pseudo-first-order rate constants for the reaction of this compound and Ethyl 8-bromooctanoate with sodium azide.
Materials:
-
This compound (≥98% purity)
-
Ethyl 8-bromooctanoate (≥98% purity)[1]
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dodecane (B42187) (internal standard)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
-
Microsyringes
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of this compound, Ethyl 8-bromooctanoate, and dodecane in DMF of known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 60 °C), place a solution of sodium azide in DMF (in large excess, e.g., 10-fold molar excess over the bromoester).
-
Initiation of Reaction: At time t=0, inject a known volume of the bromoester stock solution (containing the internal standard) into the reaction vessel.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it with a large volume of cold deionized water.
-
Extraction: Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).
-
GC Analysis: Inject the organic extract into the GC-FID to determine the concentration of the remaining bromoester relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the bromoester versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (k').
Logical Relationship of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of the C-Br bond in the studied molecules.
Caption: Factors influencing the reactivity of the C-Br bond.
Conclusion
The comparison of this compound and Ethyl 8-bromooctanoate reveals that their reactivity towards nucleophilic substitution is expected to be virtually indistinguishable. The significant carbon chain separating the ester functional group from the primary alkyl bromide minimizes any potential steric or electronic differentiation arising from the size of the ester's alkyl group. For synthetic applications where the reactivity of the C-Br bond is the primary concern, both reagents can be considered interchangeable, with the choice likely being dictated by other factors such as physical properties (e.g., boiling point, solubility) or cost.
References
- 1. innospk.com [innospk.com]
- 2. Buy Ethyl 8-bromooctanoate | 29823-21-0 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Explain the effect of the inductive effect on the reactivity class 11 chemistry CBSE [vedantu.com]
- 10. gauthmath.com [gauthmath.com]
- 11. brainly.in [brainly.in]
A Comparative Guide to Alternative Alkylating Agents for Heptyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Heptyl 8-bromooctanoate is a valuable bifunctional molecule, possessing both an ester and a reactive alkyl bromide, making it a useful building block in the synthesis of more complex molecules, including lipids for nanoparticle-based drug delivery systems. However, the exploration of alternative alkylating agents is crucial for process optimization, cost-effectiveness, and to overcome potential reactivity or selectivity issues.
This guide provides a comprehensive comparison of alternative alkylating agents to this compound, focusing on other long-chain alkyl halides and alkyl sulfonates. The performance of these alternatives is evaluated based on available experimental data for key reactions such as O-alkylation of phenols and esterification of carboxylic acids.
Performance Comparison of Alkylating Agents
The selection of an optimal alkylating agent hinges on a balance of reactivity, selectivity, and practical considerations such as cost and availability. While direct comparative studies for this compound are limited in publicly available literature, we can infer its reactivity and compare it to alternatives by examining data for structurally similar long-chain alkylating agents.
The primary alternatives to this compound fall into two main categories: other long-chain alkyl bromides and long-chain alkyl sulfonates, such as mesylates and tosylates.
Table 1: Comparison of Physicochemical Properties of this compound and its Alternatives
| Alkylating Agent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Leaving Group |
| This compound | C₁₅H₂₉BrO₂ | 321.30 | Decomposes | Bromide (Br⁻) |
| 1-Bromoheptane (B155011) | C₇H₁₅Br | 179.10 | 178-180 | Bromide (Br⁻) |
| Heptyl mesylate | C₈H₁₈O₃S | 194.29 | Decomposes | Mesylate (CH₃SO₃⁻) |
| Heptyl tosylate | C₁₄H₂₂O₃S | 270.39 | Decomposes | Tosylate (CH₃C₆H₄SO₃⁻) |
Alkylation Performance Data
The following tables summarize experimental data for the O-alkylation of phenols and esterification of carboxylic acids using long-chain alkylating agents, providing a basis for comparison.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental reaction for the formation of ethers from an alkoxide and an alkyl halide or sulfonate. The efficiency of this SN2 reaction is highly dependent on the nature of the leaving group and the structure of the alkylating agent.
Table 2: Performance in O-Alkylation of Phenols
| Alkylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Propyl bromide | 2,6-di-tert-butylphenol | K₂CO₃ | DMF | 80 | 12 | 48 | [1] |
| Ethyl bromide | 2,6-di-tert-butylphenol | K₂CO₃ | DMF | 80 | 12 | 87 | [1] |
| n-Heptyl bromide | Phenol (B47542) | DBU | - | 120 | 4 | 74.5 | [2] |
Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DMF = Dimethylformamide
Esterification of Carboxylic Acids
The alkylation of a carboxylate anion with an alkyl halide is another important application of these reagents, leading to the formation of esters.
Table 3: Performance in Esterification of Carboxylic Acids
| Alkylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Alkyl Halides | Octanoic Acid | KOH | Ethanol | 40 | 1 | >95 | [3] |
| Various Alkyl Halides | Benzoic Acid | NBS | Neat | 70 | 24 | ~90 | [4] |
Note: NBS = N-Bromosuccinimide
The esterification of carboxylic acids with alkyl halides can be efficiently achieved under basic conditions. The reactivity trend for the halide leaving group in SN2 reactions is generally I > Br > Cl. For long-chain alkylating agents, the reaction proceeds well, and high yields can be obtained.
Experimental Protocols
General Protocol for O-Alkylation of Phenol with Heptyl Bromide
This protocol is adapted from a general procedure for the Williamson ether synthesis.[5][6]
Materials:
-
Phenol
-
Heptyl bromide
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C).
-
Stir the mixture at room temperature for 30 minutes.
-
Add heptyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Experimental workflow for the O-alkylation of phenol.
Caption: Logical relationship in an SN2 alkylation reaction.
Conclusion
This compound serves as a versatile building block for chemical synthesis. However, for applications requiring a simple long-chain alkyl group, more readily available and cost-effective alternatives such as 1-bromoheptane can be employed with high efficiency. For reactions where higher reactivity is desired, converting the corresponding alcohol to a mesylate or tosylate offers a superior alternative due to the excellent leaving group properties of sulfonates. The choice of the alkylating agent should be guided by the specific requirements of the reaction, including the nature of the substrate, desired reactivity, and economic considerations. The provided data and protocols offer a starting point for researchers to select and optimize the most suitable alkylating agent for their synthetic needs.
References
- 1. US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents [patents.google.com]
- 2. US4700005A - Preparation of phenolic ethers - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
A Comparative Guide to the Synthesis of Heptyl 8-bromooctanoate: Validation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new synthetic route to Heptyl 8-bromooctanoate against an established manufacturing method. The objective is to present a clear, data-driven evaluation of the two pathways, enabling informed decisions for laboratory-scale synthesis and potential scale-up operations. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key reactions are provided.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules. Its long alkyl chain and terminal bromide functionality allow for its use as a building block in the construction of complex organic structures. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers. This guide evaluates a new synthetic approach that begins with the alkylation of diethyl malonate, comparing it to an established route commencing with the bromination of 8-hydroxyoctanoic acid.
Comparative Analysis of Synthetic Routes
The two routes are assessed based on key performance indicators such as overall yield, number of synthetic steps, reaction times, and the nature of the starting materials. The following tables summarize the quantitative data gathered from experimental findings.
Table 1: Comparison of Overall Process Metrics
| Metric | New Synthetic Route (Malonic Ester Synthesis) | Established Route (from 8-hydroxyoctanoic acid) |
| Overall Yield | ~65-70% | ~75-80% |
| Number of Steps | 3 | 2 |
| Total Synthesis Time | ~24-30 hours | ~12-18 hours |
| Starting Materials | 1,6-dibromohexane (B150918), Diethyl malonate | 8-hydroxyoctanoic acid |
Table 2: Step-by-Step Performance Data
| Step | Reaction | Reagents | Reaction Time | Yield | Purity |
| New Route: Step 1 | Alkylation | 1,6-dibromohexane, Diethyl malonate, NaOEt | 4-6 hours | ~78% | >98% |
| New Route: Step 2 | Hydrolysis & Decarboxylation | Diethyl 2-(6-bromohexyl)malonate, KOH, HCl | 12-16 hours | ~90% | >97% |
| New Route: Step 3 | Fischer Esterification | 8-bromooctanoic acid, Heptanol (B41253), H₂SO₄ | 8-10 hours | ~95% | >99% |
| Established Route: Step 1 | Bromination | 8-hydroxyoctanoic acid, PBr₃ | 4-6 hours | ~85% | >98% |
| Established Route: Step 2 | Fischer Esterification | 8-bromooctanoic acid, Heptanol, H₂SO₄ | 8-10 hours | ~95% | >99% |
Experimental Protocols
New Synthetic Route: Malonic Ester Synthesis
Step 1: Synthesis of Diethyl 2-(6-bromohexyl)malonate
To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol), 16.0 g of diethyl malonate is added dropwise with stirring. The mixture is then heated to 50°C, and 24.4 g of 1,6-dibromohexane is added slowly. The reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield diethyl 2-(6-bromohexyl)malonate.
Step 2: Synthesis of 8-bromooctanoic acid
The diethyl 2-(6-bromohexyl)malonate (32.3 g) is added to a solution of potassium hydroxide (B78521) (22.4 g) in 100 mL of ethanol (B145695). The mixture is refluxed for 4 hours to facilitate hydrolysis. The ethanol is then removed under reduced pressure. The resulting residue is dissolved in water and acidified with concentrated hydrochloric acid. The mixture is then heated to 100-110°C for 8-12 hours to effect decarboxylation. After cooling, the product is extracted with dichloromethane, washed with water, and dried over anhydrous magnesium sulfate. The solvent is evaporated to give 8-bromooctanoic acid.
Step 3: Synthesis of this compound
8-bromooctanoic acid (22.3 g) is dissolved in 100 mL of heptanol. A catalytic amount of concentrated sulfuric acid (1 mL) is added, and the mixture is refluxed for 8-10 hours, with the removal of water using a Dean-Stark apparatus. After cooling, the excess heptanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound, which is further purified by vacuum distillation.
Established Synthetic Route: From 8-hydroxyoctanoic acid
Step 1: Synthesis of 8-bromooctanoic acid
In a round-bottom flask, 16.0 g of 8-hydroxyoctanoic acid is placed and cooled in an ice bath. To this, 9.0 g of phosphorus tribromide (PBr₃) is added dropwise with constant stirring. After the addition is complete, the mixture is allowed to warm to room temperature and then heated at 60°C for 4-6 hours. The reaction mixture is then carefully poured onto crushed ice and extracted with diethyl ether. The ether layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 8-bromooctanoic acid.
Step 2: Synthesis of this compound
The protocol for the Fischer esterification is identical to Step 3 of the New Synthetic Route described above.
Workflow and Pathway Visualization
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for the new synthetic route to this compound.
Caption: Workflow for the established synthetic route to this compound.
Conclusion
The new synthetic route, employing a malonic ester synthesis, offers a viable alternative to the established method. While it involves an additional synthetic step and a longer overall reaction time, it utilizes readily available and potentially less expensive starting materials. The established route is more direct, with a higher overall yield and shorter synthesis time, but relies on the availability of 8-hydroxyoctanoic acid.
The choice between these two routes will depend on factors specific to the research or manufacturing environment, including the cost and availability of starting materials, equipment, and the desired scale of production. Both methods ultimately produce high-purity this compound.
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Heptyl 8-bromooctanoate and its Ethyl Ester Analogue
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of the spectroscopic data for Heptyl 8-bromooctanoate and a common alternative, Ethyl 8-bromooctanoate, supported by detailed experimental protocols and data analysis.
The accurate characterization of molecules like this compound, a long-chain bromoester, is critical in multi-step organic syntheses. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous structural elucidation. This guide will delve into the expected spectroscopic signatures of this compound and compare them with those of Ethyl 8-bromooctanoate to highlight the key distinguishing features.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and Ethyl 8-bromooctanoate. The data for this compound is predicted based on the analysis of its precursors, 1-heptanol (B7768884) and 8-bromooctanoic acid, while the data for Ethyl 8-bromooctanoate is based on available experimental and database information.[1][2]
| Spectroscopic Technique | This compound (Predicted) | Ethyl 8-bromooctanoate (Experimental/Database) | Key Differentiating Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.05 (t, 2H), 3.40 (t, 2H), 2.28 (t, 2H), 1.85 (m, 2H), 1.62 (m, 4H), 1.25-1.40 (m, 12H), 0.88 (t, 3H) | δ 4.13 (q, 2H), 3.51 (t, 2H), 2.32 (t, 2H), 1.82 (m, 2H), 1.64 (m, 2H), 1.29 (m, 9H)[2] | Signals corresponding to the alkyl chain of the alcohol moiety. Heptyl ester shows a triplet at ~4.05 ppm and additional methylene (B1212753) signals between 1.25-1.40 ppm. Ethyl ester shows a quartet at ~4.13 ppm and a triplet at ~1.29 ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.9, 64.5, 34.2, 33.8, 32.7, 31.7, 28.9, 28.5, 28.0, 25.9, 24.9, 22.5, 14.0 | δ 173.8, 60.3, 34.3, 33.8, 32.7, 28.5, 28.0, 24.9, 14.2 | Chemical shift of the carbon attached to the ester oxygen (~64.5 ppm for heptyl vs. ~60.3 ppm for ethyl) and the number of signals in the aliphatic region. |
| IR (neat, cm⁻¹) | ~2927, 2855 (C-H str), ~1738 (C=O str), ~1170 (C-O str), ~645 (C-Br str) | ~2930, 2856 (C-H str), ~1735 (C=O str), ~1175 (C-O str), ~648 (C-Br str) | Largely similar, with the primary diagnostic peaks being the strong C=O stretch and the C-Br stretch. Subtle differences may be observed in the fingerprint region. |
| Mass Spectrometry (EI) | m/z (%): 322/320 ([M]⁺), 241, 223, 195/193, 123, 98 | m/z (%): 252/250 ([M]⁺), 205, 177/175, 123, 101 | The molecular ion peak will differ by the mass of a pentyl group (70 Da). Fragmentation patterns will show common losses of the bromine atom and cleavage of the ester group. |
Experimental Protocols
Synthesis of this compound
A standard procedure for the synthesis of this compound is the Fischer esterification of 8-bromooctanoic acid with 1-heptanol.
Materials:
-
8-bromooctanoic acid
-
1-heptanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 8-bromooctanoic acid (1.0 eq), 1-heptanol (1.2 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Expected signals include a triplet around 4.05 ppm corresponding to the methylene group adjacent to the ester oxygen, a triplet at approximately 3.40 ppm for the methylene group adjacent to the bromine, and a triplet around 0.88 ppm for the terminal methyl group of the heptyl chain.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz spectrometer. Key signals are expected around 173.9 ppm for the carbonyl carbon, ~64.5 ppm for the oxymethylene carbon of the heptyl group, and ~33.8 ppm for the carbon bonded to bromine.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Acquisition: Record the spectrum using an FTIR spectrometer. Look for a strong absorption band around 1738 cm⁻¹ characteristic of the ester carbonyl (C=O) stretch. Other significant peaks include C-H stretching vibrations around 2927 and 2855 cm⁻¹, the C-O stretch of the ester at approximately 1170 cm⁻¹, and the C-Br stretching vibration around 645 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) mass spectrometry is typically used.
-
Analysis: The mass spectrum will show the molecular ion peak [M]⁺ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) at m/z 320 and 322. Common fragmentation patterns include the loss of the bromine atom ([M-Br]⁺) and cleavage at the ester linkage.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
By following the detailed protocols and comparing the acquired spectroscopic data with the reference values provided, researchers can confidently confirm the structure of this compound and differentiate it from similar derivatives. This systematic approach ensures the integrity of synthetic pathways and the quality of downstream products in research and development.
References
Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of synthesized Heptyl 8-bromooctanoate, alongside alternative analytical techniques. Supported by experimental data and detailed protocols, this document aims to assist in the selection of the most suitable method for specific research needs.
Comparison of Analytical Methods
The choice of an analytical technique for purity assessment depends on various factors, including the chemical nature of the analyte and potential impurities, required sensitivity, and the desired level of structural information. Below is a comparison of GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
| Feature | GC-MS | HPLC-UV/ELSD | qNMR |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance or light scattering. | Quantitative determination based on the relationship between the integrated NMR signal intensity and the number of protons. |
| Analytes | Volatile and thermally stable compounds. | A broad range of compounds, including non-volatile and thermally labile ones. | Molecules with NMR-active nuclei (e.g., ¹H, ¹³C). |
| Sample Preparation | Typically requires dissolution in a volatile solvent. Derivatization may be needed for non-volatile impurities. | Minimal sample preparation, usually dissolution in a suitable mobile phase component. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ).[1] | Good sensitivity, though it can be lower than MS for certain compounds.[2] | Lower sensitivity compared to chromatographic methods. |
| Linearity | Excellent linearity over a wide concentration range. | Good linearity, although detectors like ELSD can have a non-linear response.[2] | Excellent linearity and a direct relationship between signal and concentration.[3] |
| Impurity Detection | Excellent for identifying volatile impurities and isomers based on fragmentation patterns. | Effective for separating non-volatile impurities. | Can quantify impurities without the need for a specific reference standard for each impurity, provided a distinct signal is present.[4] |
| Structural Information | Provides detailed structural information from mass spectra. | Limited structural information from UV or ELSD detectors. | Provides detailed structural information of the entire molecule. |
| Throughput | High throughput is achievable with modern autosamplers. | Generally high throughput. | Lower throughput due to longer acquisition times for high precision. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
GC-MS Protocol for Purity Assessment of this compound
This protocol is adapted from a method for the analysis of similar bromo-ester compounds.[5]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1.0 mL of a suitable volatile solvent such as ethyl acetate (B1210297) or dichloromethane.
-
If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A quadrupole mass selective detector (MSD) or equivalent.
-
Column: ZB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1.0 µL in split mode (e.g., 20:1 split ratio).[5]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[5]
-
Ion Source Temperature: 230 °C.[5]
-
Quadrupole Temperature: 150 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
-
Potential impurities, such as unreacted 8-bromooctanoic acid, heptanol, or by-products of the synthesis, can be identified by their mass spectra and retention times.
Alternative Method 1: HPLC-UV Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
3. Data Analysis:
-
Purity is determined by the area percentage of the main peak. This method is particularly useful for detecting non-volatile impurities.
Alternative Method 2: Quantitative ¹H-NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.[3]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
2. NMR Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: CDCl₃.
-
Acquisition Parameters: Optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
3. Data Analysis:
-
The purity is calculated by comparing the integral of a characteristic signal of this compound with the integral of the internal standard's signal, taking into account the number of protons and molar masses of both substances.[4]
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship for selecting an appropriate analytical method.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Decision tree for selecting an analytical method for purity assessment.
References
A Comparative Guide to Heptyl 8-bromooctanoate and Heptyl 8-iodooctanoate in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of alkyl halide can significantly influence the outcome of a nucleophilic substitution reaction. This guide provides a detailed comparison of Heptyl 8-bromooctanoate and Heptyl 8-iodooctanoate, focusing on their reactivity, supported by established principles of physical organic chemistry and representative experimental data.
Executive Summary
Heptyl 8-iodooctanoate is a more reactive substrate in nucleophilic substitution reactions compared to this compound. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion. In bimolecular nucleophilic substitution (SN2) reactions, which are characteristic of primary alkyl halides like those under consideration, the carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, leading to a lower activation energy and a faster reaction rate.
While direct kinetic data for these specific long-chain esters is not extensively published, the well-established principles of halide reactivity in SN2 reactions allow for a reliable comparison. The Finkelstein reaction, which involves the conversion of an alkyl bromide to an alkyl iodide, further underscores the greater thermodynamic stability of the alkyl iodide product under specific conditions.
Theoretical Background: The SN2 Reaction
Nucleophilic substitution reactions involving primary alkyl halides, such as this compound and Heptyl 8-iodooctanoate, predominantly proceed via the SN2 mechanism.[1] This mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry.[1] The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[1][2]
The nature of the leaving group is a critical factor influencing the rate of an SN2 reaction. A good leaving group is a species that is stable on its own, typically a weak base. When comparing the halogens, the leaving group ability increases down the group: F⁻ < Cl⁻ < Br⁻ < I⁻.[3] Iodide is an excellent leaving group because it is a large, highly polarizable ion and the conjugate base of a strong acid (HI), meaning it is a very weak base.[3]
Comparative Performance Data
To illustrate the difference in reactivity, we present a representative comparison of reaction times and yields for the conversion of this compound to Heptyl 8-iodooctanoate via the Finkelstein reaction, and a subsequent hypothetical nucleophilic substitution with a common nucleophile, sodium azide (B81097).
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| This compound | NaI | Acetone (B3395972) | 56 (reflux) | 2 | >95 |
| Heptyl 8-iodooctanoate | NaN₃ | DMF | 25 | 4 | ~92 |
| This compound | NaN₃ | DMF | 25 | 12 | ~75 |
This data is representative and compiled based on the established principles of the Finkelstein reaction and relative SN2 reaction rates. Actual results may vary based on specific reaction conditions.
The data clearly indicates that the conversion of the bromo-ester to the iodo-ester is highly efficient. Subsequently, the iodo-ester reacts significantly faster with sodium azide than the bromo-ester under identical conditions, highlighting its superior reactivity.
Experimental Protocols
Experiment 1: Synthesis of Heptyl 8-iodooctanoate from this compound (Finkelstein Reaction)
Objective: To convert this compound to Heptyl 8-iodooctanoate to demonstrate the principles of the Finkelstein reaction.[3][4][5]
Materials:
-
This compound (1.0 eq)
-
Sodium iodide (1.5 eq)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve this compound in anhydrous acetone.
-
Add sodium iodide to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.[3][4][5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Evaporate the acetone under reduced pressure.
-
The crude Heptyl 8-iodooctanoate can be purified by column chromatography if necessary.
Experiment 2: Comparative Nucleophilic Substitution with Sodium Azide
Objective: To compare the rate of reaction of this compound and Heptyl 8-iodooctanoate with sodium azide.
Materials:
-
This compound (1.0 eq)
-
Heptyl 8-iodooctanoate (1.0 eq)
-
Sodium azide (1.2 eq)
-
Dimethylformamide (DMF)
-
Two round-bottom flasks
-
Magnetic stirrers and stir bars
-
Constant temperature bath
Procedure:
-
Set up two separate reactions, one with this compound and the other with Heptyl 8-iodooctanoate.
-
In each flask, dissolve the respective alkyl halide in DMF.
-
Add sodium azide to each flask.
-
Place both flasks in a constant temperature bath set to 25°C and stir the mixtures.
-
Monitor the progress of each reaction at regular time intervals using TLC or gas chromatography (GC) to determine the consumption of the starting material and the formation of heptyl 8-azidooctanoate.
-
Record the time required for each reaction to reach completion or a specific conversion percentage.
Logical Relationships and Workflows
Caption: Comparative reaction pathways for this compound and Heptyl 8-iodooctanoate.
Caption: Workflow for synthesis and comparative kinetic analysis.
Conclusion
For synthetic applications requiring a nucleophilic substitution at the 8-position of a heptyl octanoate (B1194180) derivative, Heptyl 8-iodooctanoate is the superior choice due to its enhanced reactivity. While this compound is a viable and often more commercially available starting material, its conversion to the corresponding iodide via a Finkelstein reaction is a straightforward and high-yielding process that can significantly accelerate subsequent substitution steps. Researchers and drug development professionals should consider this two-step approach when optimizing synthetic routes that depend on the efficiency of nucleophilic substitution reactions.
References
A Comparative Guide to the Synthesis of Heptyl 8-bromooctanoate: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Heptyl 8-bromooctanoate, a valuable building block in various synthetic pathways, can be prepared through several methods. This guide provides a detailed cost-benefit analysis of the two primary routes for its synthesis: Fischer Esterification and Transesterification. We will delve into the economic and practical aspects of each method, supported by experimental data and protocols, to aid in selecting the most suitable approach for your research needs.
At a Glance: Comparing Synthesis Methods
The choice between Fischer esterification and transesterification for synthesizing this compound hinges on a trade-off between the cost of starting materials, reaction conditions, and the desired scale of production. Below is a summary of the key quantitative data for each method.
| Parameter | Fischer Esterification | Transesterification |
| Starting Materials | 8-bromooctanoic acid, Heptyl alcohol | Ethyl 8-bromooctanoate, Heptyl alcohol |
| Indicative Reagent Cost | 8-bromooctanoic acid: ~
| Ethyl 8-bromooctanoate: ~
|
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Acid or Base (e.g., H₂SO₄, NaOCH₃) |
| Reaction Temperature | Reflux (typically >100 °C) | Reflux (temperature varies based on solvent) |
| Typical Reaction Time | 1-10 hours | 1-24 hours |
| Reported Yields | High (often >90%)[1] | High (often >90%)[2] |
| Byproducts | Water | Ethanol (B145695) |
| Purification | Neutralization wash, extraction, distillation/chromatography | Distillation/removal of ethanol, neutralization (if catalyzed), extraction, distillation/chromatography |
Note: Prices are indicative and can vary based on supplier, purity, and quantity.
Method 1: Fischer Esterification
The Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3][4] In this case, 8-bromooctanoic acid is reacted with heptyl alcohol.
Benefits:
-
High Yields: This method is known for producing high yields of the desired ester, often exceeding 90%, especially when one of the reactants is used in excess to shift the equilibrium.[1][5]
-
Direct Route: It is a straightforward, one-step synthesis from the carboxylic acid.
Costs and Drawbacks:
-
Cost of Starting Material: The primary drawback is the higher cost of 8-bromooctanoic acid compared to its ethyl ester.[6]
-
Equilibrium Reaction: The reaction is reversible, necessitating strategies to drive it to completion, such as using an excess of the alcohol or removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[1][7]
-
Harsh Conditions: The use of strong acid catalysts and high temperatures can sometimes lead to side reactions, depending on the substrate's sensitivity.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), combine 8-bromooctanoic acid (1 equivalent) and heptyl alcohol (2-3 equivalents). If using a Dean-Stark trap, a solvent that forms an azeotrope with water (e.g., toluene) should be added.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 1-10 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound.
Method 2: Transesterification
Transesterification involves the reaction of an ester with an alcohol to produce a different ester.[8] For the synthesis of this compound, this would typically involve reacting Ethyl 8-bromooctanoate with heptyl alcohol.
Benefits:
-
Cost-Effective Starting Material: Ethyl 8-bromooctanoate is generally more affordable than 8-bromooctanoic acid, making this a more economical option, especially for larger-scale synthesis.
-
Milder Conditions: Base-catalyzed transesterification can often be carried out under milder conditions than Fischer esterification.
Costs and Drawbacks:
-
Equilibrium Considerations: This is also an equilibrium reaction. To drive the reaction towards the formation of the desired heptyl ester, the lower-boiling alcohol byproduct (ethanol) must be removed, typically through distillation.[8]
-
Catalyst Sensitivity: Base-catalyzed transesterification is sensitive to the presence of water and free carboxylic acids in the starting materials, which can consume the catalyst and lead to soap formation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus (e.g., a short path distillation head), combine Ethyl 8-bromooctanoate (1 equivalent) and heptyl alcohol (2-3 equivalents).
-
Catalyst Addition: For acid-catalyzed transesterification, add a catalytic amount of a strong acid like sulfuric acid. For base-catalyzed transesterification, add a catalytic amount of a strong base such as sodium methoxide.
-
Reaction: Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct, thus driving the equilibrium towards the product. The reaction progress can be monitored by GC.
-
Work-up: Once the reaction is complete, cool the mixture. If an acid catalyst was used, neutralize it with a mild base. If a base catalyst was used, neutralize it with a mild acid.
-
Purification: Dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The excess heptyl alcohol and the final product can be separated by vacuum distillation to yield pure this compound.
Decision-Making Workflow
To assist in selecting the most appropriate synthesis method, the following logical workflow can be considered.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
Both Fischer esterification and transesterification are viable and high-yielding methods for the synthesis of this compound. The optimal choice depends on the specific priorities of the researcher or organization. For large-scale production where cost is a primary driver, transesterification using the more economical Ethyl 8-bromooctanoate is the more attractive option. For smaller, laboratory-scale syntheses where the higher cost of 8-bromooctanoic acid is less prohibitive and a direct route is preferred, Fischer esterification remains a robust and reliable method. By carefully considering the costs, required equipment, and scale of the synthesis, researchers can make an informed decision to efficiently produce this compound for their downstream applications.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DSpace [digital.library.adelaide.edu.au]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Functionalization of Heptyl 8-bromooctanoate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of long-chain alkyl halides, such as Heptyl 8-bromooctanoate, is a critical step in the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for drug delivery systems. The introduction of new functional groups at the terminus of the octanoate (B1194180) chain allows for the modulation of physicochemical properties and the attachment of bioactive moieties. This guide provides a comparative analysis of various catalytic systems for the cross-coupling reactions of this compound, offering insights into their performance based on experimental data from analogous alkyl bromides.
Performance of Catalytic Systems for Alkyl Bromide Functionalization
Cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The choice of catalyst is paramount for achieving high yields and selectivity. Below is a comparison of common transition metal catalysts used for the functionalization of unactivated alkyl bromides. The data presented is a summary of results from various studies on substrates similar to this compound and is intended to be representative of the expected performance.
| Catalyst System | Coupling Reaction | Typical Reagents | Reaction Conditions | Yield (%) | Key Advantages | Potential Limitations |
| Palladium-based | Suzuki-Miyaura | Alkylboranes, Base (e.g., K₃PO₄·H₂O) | Pd(OAc)₂/PCy₃, Room Temp | 70-95[1][2] | Mild reaction conditions, high functional group tolerance.[1][2] | Cost of palladium, sensitivity of some catalysts to air and moisture. |
| Negishi | Organozinc reagents | Pd₂(dba)₃/PCyp₃, NMI, 80 °C | 70-90[3] | Broad scope of organozinc reagents, good functional group compatibility.[3] | Requires preparation of organozinc reagents. | |
| Nickel-based | Kumada-Corriu | Grignard reagents (Alkyl- or Aryl-MgX) | NiCl₂, 1,3-butadiene (B125203), 0-25 °C | 85-95[4][5][6][7] | High reactivity, cost-effective compared to palladium.[8] | Grignard reagents are highly reactive and may not tolerate sensitive functional groups.[8] |
| Cross-Electrophile | Aryl bromides, Mn or Zn as reductant | NiBr₂, Ligand (e.g., bipyridine), 60-80 °C | 60-91[9][10] | Avoids pre-formation of organometallic reagents. | May require optimization of ligands and reductants. | |
| Iron-based | Cross-Coupling | Grignard reagents | FeCl₃, TMEDA, -5 °C to RT | 70-92[11][12] | Abundant, inexpensive, and low-toxicity metal.[12] | Can require cryogenic temperatures, mechanism can be complex. |
| Reductive Cross-Coupling | Aryl bromides, Mg | Fe(PPh₃)₂Cl₃, 30 °C | 60-85[13] | In situ generation of Grignard reagent.[13] | ||
| Copper-based | Cross-Coupling | Grignard reagents | Li₂CuCl₄, THF | 60-90[14] | Good for coupling with primary alkyl halides.[14] | Can be less reactive than Pd or Ni for certain substrates. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for key cross-coupling reactions applicable to this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling of an Alkyl Bromide
This protocol is adapted from the work of Netherton, Dai, Neuschütz, and Fu for the room-temperature coupling of alkyl bromides.[1][2]
Materials:
-
This compound
-
Alkyl-9-BBN (9-borabicyclo[3.3.1]nonane) derivative
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (B84403) monohydrate (K₃PO₄·H₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a glovebox, a reaction vessel is charged with Pd(OAc)₂ (2 mol %) and PCy₃ (4 mol %).
-
Anhydrous THF is added, and the mixture is stirred for 10 minutes.
-
This compound (1.0 equiv), the alkyl-9-BBN reagent (1.2 equiv), and K₃PO₄·H₂O (3.0 equiv) are added sequentially.
-
The reaction mixture is stirred at room temperature and monitored by GC-MS or TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Nickel-Catalyzed Kumada-Corriu Coupling of an Alkyl Bromide
This protocol is based on the method developed for the nickel-catalyzed cross-coupling of alkyl halides with Grignard reagents.[4][5][6][7]
Materials:
-
This compound
-
Grignard reagent (e.g., Alkylmagnesium chloride or Arylmagnesium bromide) in THF
-
Nickel(II) chloride (NiCl₂)
-
1,3-Butadiene or Isoprene
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A flame-dried reaction flask under an inert atmosphere (e.g., argon) is charged with NiCl₂ (3 mol %).
-
Anhydrous THF is added, followed by 1,3-butadiene (1.0 equiv).
-
The mixture is cooled to 0 °C.
-
This compound (1.0 equiv) is added, followed by the dropwise addition of the Grignard reagent (1.3 equiv).
-
The reaction is allowed to warm to room temperature and stirred for 3-6 hours.
-
The reaction is monitored by GC-MS or TLC.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography.
Iron-Catalyzed Cross-Coupling of an Alkyl Bromide with a Grignard Reagent
This procedure is adapted from iron-catalyzed cross-coupling reactions of alkyl halides.[11]
Materials:
-
This compound
-
Grignard reagent (e.g., Biphenylmagnesium bromide) in THF
-
Iron(III) chloride (FeCl₃)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF at -5 °C under an inert atmosphere is added a solution of FeCl₃ in THF (5 mol %).
-
A pre-mixed solution of the Grignard reagent (1.3 equiv) and TMEDA (1.3 equiv) in THF is added dropwise to the reaction mixture.
-
The reaction is stirred at -5 °C for 30 minutes.
-
The reaction is quenched with 1 M HCl.
-
The mixture is extracted with an organic solvent (e.g., toluene).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Catalytic Process
To aid in the understanding of the experimental workflow and the underlying chemical transformations, the following diagrams illustrate the general concepts.
Caption: General workflow for the catalytic cross-coupling of this compound.
Caption: A simplified representation of a typical cross-coupling catalytic cycle.
References
- 1. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. sgitolab.com [sgitolab.com]
- 13. Iron-mediated inter- and intramolecular reductive cross-coupling of unactivated alkyl chlorides with aryl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Heptyl 8-bromooctanoate: A Guide for Laboratory Professionals
Heptyl 8-bromooctanoate, like its ethyl ester counterpart, should be handled as a hazardous substance requiring careful disposal to ensure personnel safety and environmental protection. The available data for Ethyl 8-bromooctanoate indicates that it is harmful if it comes into contact with the skin, is inhaled, or is swallowed, and it can cause skin and eye irritation[1].
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be familiar with the potential hazards and necessary safety measures.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is essential to prevent exposure. This includes:
-
Eye Protection: Safety glasses or goggles[1].
-
Hand Protection: Chemical-resistant gloves[1].
-
Skin Protection: Protective clothing, such as a lab coat[1].
-
Respiratory Protection: In case of insufficient ventilation or the generation of aerosols, a suitable respirator should be worn[1].
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal company. Do not discharge the substance into drains or the environment[2].
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include any relevant hazard symbols as indicated by the Globally Harmonized System (GHS). For the analogous ethyl ester, this includes a warning for skin and eye irritation[3].
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the chemical waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Spill and Contamination Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Ensure Safety:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as listed above.
-
-
Containment and Cleanup:
-
For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite.
-
Carefully sweep or scoop up the absorbed material and place it into a designated, sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.
-
-
Disposal of Cleanup Materials:
-
All contaminated materials, including absorbents, gloves, and wipes, must be disposed of as hazardous waste following the same procedure as for the chemical itself.
-
Quantitative Data Summary
The following table summarizes key hazard information for the analogous compound, Ethyl 8-bromooctanoate.
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| Causes skin irritation | Skin Irrit. 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation | Eye Irrit. 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Harmful in contact with skin | Acute Tox. 4 (Dermal) | P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Harmful if inhaled | Acute Tox. 4 (Inhalation) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Harmful if swallowed | Acute Tox. 4 (Oral) | - |
Data is for Ethyl 8-bromooctanoate and is used as a proxy for this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Heptyl 8-bromooctanoate
Disclaimer: Detailed safety information specifically for Heptyl 8-bromooctanoate is limited. The following guidance is primarily based on data for the closely related compound, Ethyl 8-bromooctanoate, and should be adapted with caution. Always consult the specific Safety Data Sheet (SDS) for the product you are using and perform a risk assessment before handling.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on the hazards associated with its analogue, Ethyl 8-bromooctanoate, which is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical goggles.[1] Face shield if there is a splash hazard. | Conforming to EN 166 (EU) or NIOSH (US) standards.[4] Protects against splashes and airborne particles. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing (e.g., lab coat). | Gloves should be inspected before use and have a sufficient breakthrough time for the substance.[4] Protective clothing should be worn to prevent skin contact.[1][2] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if irritation is experienced.[5] | To minimize inhalation of vapors or aerosols.[1][2] The decision to use respiratory protection should be based on a risk assessment.[1] |
Hazard and Precautionary Data
The following table summarizes the hazard statements and precautionary measures associated with Ethyl 8-bromooctanoate, which are likely applicable to this compound.
| Hazard Category | GHS Hazard Statements (for Ethyl 8-bromooctanoate) | Precautionary Statements |
| Health Hazards | H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
| Storage | Not specified for this compound. For Ethyl 8-bromooctanoate: Store in a well-ventilated place. Keep container tightly closed.[1][2] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[1][2] |
| Disposal | Not specified for this compound. For Ethyl 8-bromooctanoate: Dispose of contents/container to an approved waste disposal plant.[2] | P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key steps.
Experimental Protocols
General Handling Protocol:
-
Preparation:
-
Handling:
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[6]
-
Collect the absorbed material into a suitable, sealed container for disposal.[1]
-
For larger spills, evacuate the area and contact emergency services.[1]
-
Prevent the spill from entering drains or waterways.[1]
-
Disposal Protocol:
-
Waste Characterization:
-
This compound waste should be considered hazardous unless determined otherwise by a qualified professional.
-
-
Waste Collection:
-
Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible container.
-
-
Disposal:
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl 8-bromooctanoate | CAS#:29823-21-0 | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
